Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromothiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEUYMRLYKXBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452216 | |
| Record name | ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6439-91-4 | |
| Record name | ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromothiadiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry due to the established biological activity of the 1,2,3-thiadiazole scaffold.[1][2] Derivatives of 1,2,3-thiadiazole are recognized for a wide range of pharmacological properties, making this core structure a valuable template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on the synthesis and characterization of this compound. Due to the limited availability of specific experimental data for this particular isomer in peer-reviewed literature, this guide also outlines a plausible synthetic route based on established methodologies for analogous compounds and presents expected characterization data.
Introduction
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is a known pharmacophore and is present in various compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The title compound, this compound, incorporates this active core with an ethyl carboxylate group and a bromine atom, which provide opportunities for further structural modifications, making it a potentially valuable building block in drug discovery and development.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature. However, a general method has been described which involves the reaction of ethyl cyanoacetate with hydrazine hydrate and elemental sulfur, followed by bromination.[3] Based on established synthetic routes for 1,2,3-thiadiazoles, a plausible two-step synthesis is proposed below.
Proposed Synthetic Pathway
The proposed synthesis involves two key steps:
-
Formation of the 1,2,3-thiadiazole ring: A Hurd-Mori type synthesis or a variation thereof, starting from ethyl 2-cyano-2-(hydroxyimino)acetate.
-
Bromination: Introduction of a bromine atom at the 5-position of the thiadiazole ring.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols
Note: The following protocols are hypothetical and based on general procedures for the synthesis of similar compounds. They should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
This step is a variation of the Hurd-Mori synthesis.
-
Reagents and Materials:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate
-
Hydrogen sulfide (gas)
-
Pyridine or Triethylamine
-
Ethanol
-
Standard laboratory glassware and safety equipment
-
-
Procedure:
-
Dissolve Ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol in a three-necked flask equipped with a gas inlet, a stirrer, and a condenser.
-
Add a catalytic amount of a suitable base, such as pyridine or triethylamine.
-
Bubble hydrogen sulfide gas through the solution at a controlled rate while stirring vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purge the reaction mixture with nitrogen to remove excess hydrogen sulfide.
-
The product can be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound (Sandmeyer-type reaction)
-
Reagents and Materials:
-
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(II) bromide (CuBr₂)
-
Water
-
Dichloromethane or Ethyl acetate
-
Standard laboratory glassware and safety equipment
-
-
Procedure:
-
Suspend Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate in an aqueous solution of hydrobromic acid in a beaker and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(II) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(II) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterization
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6439-91-4 | [4][5] |
| Molecular Formula | C₅H₅BrN₂O₂S | [4][5] |
| Molecular Weight | 237.07 g/mol | [4][5] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not reported | - |
Expected Spectroscopic Data
The expected data is inferred from the analysis of the isomeric Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate and general knowledge of spectroscopic techniques.
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ 4.3-4.5 (q, 2H, -OCH₂CH₃)δ 1.3-1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ 160-165 (C=O)δ 140-150 (C4-thiadiazole)δ 125-135 (C5-thiadiazole)δ 60-65 (-OCH₂CH₃)δ 13-15 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~2980 (C-H aliphatic stretch)~1720-1740 (C=O ester stretch)~1400-1500 (C=N, N=N ring stretch)~1200-1300 (C-O stretch)~600-700 (C-Br stretch) |
| Mass Spec. (m/z) | 236/238 (M⁺, M⁺+2) corresponding to the isotopic pattern of bromine |
Potential Applications and Signaling Pathways
While no specific biological studies or signaling pathway analyses have been published for this compound, the broader class of 1,2,3-thiadiazole derivatives has shown significant potential in drug development.[2] They are known to exhibit a wide range of biological activities, including:
-
Antimicrobial and antifungal activity[2]
-
Antiviral activity[2]
-
Anticancer and antitumor properties[2]
-
Plant activators (systemic acquired resistance)[6]
The biological activity of thiadiazole derivatives is often attributed to their ability to act as bioisosteres of other heterocyclic compounds and to participate in various biological interactions. Further research is required to elucidate the specific targets and signaling pathways modulated by this compound.
Figure 2. Potential biological activities of the title compound based on its core structure.
Conclusion
This compound represents a chemical scaffold with significant potential for the development of new therapeutic agents. This guide has provided a plausible synthetic route and predicted characterization data based on the available scientific literature for related compounds. Further experimental validation is necessary to confirm these protocols and to fully characterize the compound. The diverse biological activities associated with the 1,2,3-thiadiazole core warrant future investigation into the pharmacological profile of this specific derivative.
References
- 1. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes comparative information on its close structural isomer, Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, to provide a broader context for researchers.
Core Physicochemical Properties
This compound is a solid chemical compound with the molecular formula C₅H₅BrN₂O₂S.[1] The presence of the thiadiazole ring, a common pharmacophore, suggests its potential as a scaffold for the development of new therapeutic agents.[2]
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 6439-91-4 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂S | [1] |
| Molecular Weight | 237.07 g/mol | [1] |
| Melting Point | 76-78 °C | [3][4] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
Characterization of the resulting product is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[2] Unfortunately, specific spectral data for this compound are not widely reported.
General Synthetic Workflow for 1,2,3-Thiadiazoles
The following diagram illustrates a generalized synthetic pathway for the formation of the 1,2,3-thiadiazole ring system, which is applicable to the target compound.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a summary of available spectroscopic and synthetic information relevant to bromo-thiadiazole carboxylate derivatives. Extensive searches for specific experimental spectroscopic data (NMR, IR, MS) for Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate did not yield direct, publicly available datasets. However, valuable information has been compiled for its isomer, Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, which can serve as a crucial reference point for researchers working with this class of compounds. This guide presents the available ¹H NMR data for this isomer, a detailed synthetic protocol, and general principles for the spectroscopic characterization of thiadiazole derivatives.
Introduction
Thiadiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development due to their diverse biological activities. The specific functionalization of the thiadiazole ring, such as the incorporation of a bromo group and an ethyl carboxylate moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents. This guide focuses on providing technical information pertinent to the characterization of such compounds.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.45 - 4.40 | quartet | 2H | -CH₂- |
| 1.39 | triplet | 3H | -CH₃ |
Note: The solvent used for this analysis was DMSO-d₆.
General Spectroscopic Characteristics of Thiadiazoles
-
Infrared (IR) Spectroscopy: 1,2,3-thiadiazole derivatives typically display characteristic absorption bands corresponding to C=N, N=N, and C-S stretching vibrations within the heterocyclic ring. The ester functionality will present a strong C=O stretching band, typically in the range of 1700-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed. Fragmentation patterns would likely involve the loss of the ethyl group, carbon monoxide, and potentially the cleavage of the thiadiazole ring.
Experimental Protocols
The following sections detail the synthetic procedure for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate and provide a general methodology for spectroscopic analysis applicable to this class of compounds.
Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
This protocol describes a common method for the synthesis of bromo-thiadiazole derivatives from an amino-thiadiazole precursor.
Materials:
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
-
Dichloromethane
-
10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 5-amino-[1][2][3]thiadiazole-2-carboxylic acid ethyl ester in acetonitrile, add Copper(II) bromide and stir the mixture at room temperature.
-
Slowly add tert-butyl nitrite to the reaction mixture.
-
After the addition is complete, continue stirring and then warm the mixture.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.
-
Wash the combined organic layers with a 10% aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the final product.
General Protocol for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel thiadiazole derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of thiadiazole compounds.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed experimental data on the thermal stability and degradation profile of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is not available in the public domain. This guide provides a framework based on the known behavior of the 1,2,3-thiadiazole ring system, outlining the standard methodologies and expected degradation pathways relevant to this class of compounds.
Introduction
This compound is a heterocyclic compound featuring a 1,2,3-thiadiazole core. This scaffold is of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and degradation profile of such molecules is critical for drug development, ensuring safety, efficacy, and stability during manufacturing, storage, and formulation. Thermal decomposition can lead to loss of active ingredient, formation of potentially toxic byproducts, and altered physicochemical properties. This document outlines the standard experimental approach for characterizing these properties and describes the general degradation pathway for the 1,2,3-thiadiazole ring.
Assessment of Thermal Stability: Experimental Protocols
The thermal stability of a compound like this compound is quantitatively assessed using thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).
-
Sample Preparation: Place a small, accurately weighed sample (typically 3-10 mg) into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset) and the temperatures at which specific mass loss percentages occur (e.g., T_5% for 5% mass loss). The derivative of the TGA curve (DTG) shows the rate of mass loss and helps identify the temperature of maximum decomposition rate (T_max).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity metallic standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere by purging with nitrogen or argon at a constant flow rate.
-
Heating Program: Subject the sample to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over the temperature range of interest.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting or decomposition) and exothermic events are identified as peaks. The melting point (T_m) is determined from the onset or peak of the melting endotherm. The enthalpy of fusion (ΔH_fus) is calculated by integrating the peak area. Decomposition is often observed as a complex, broad endothermic or exothermic event following the melt.
Quantitative Data Presentation
While specific data for the title compound is unavailable, the results from TGA and DSC analyses would typically be summarized as shown in the table below.
| Parameter | Symbol | Description | Expected Value Range for Thiadiazoles |
| Melting Point | T_m | Temperature at which the compound transitions from solid to liquid. | Variable; depends on substituents |
| Enthalpy of Fusion | ΔH_fus | Heat absorbed during melting. | Variable |
| Onset Decomposition Temp. | T_onset | Temperature at which significant mass loss begins. | Typically > 200 °C[1] |
| 5% Mass Loss Temp. | T_5% | Temperature at which 5% of the initial mass is lost. | A key indicator of initial stability |
| Max Decomposition Rate Temp. | T_max | Temperature at which the rate of decomposition is highest. | Indicated by the peak in the DTG curve |
| Residual Mass | % Residue | Percentage of mass remaining at the end of the experiment. | Depends on decomposition products |
Visualized Experimental Workflow
The logical flow of a standard thermal analysis investigation is depicted below.
References
An In-depth Technical Guide on the Solubility of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
This compound belongs to the 1,2,3-thiadiazole class of heterocycles, which are known for their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antiviral agents.[1] The presence of a bromine atom, an ester group, and the thiadiazole ring imparts a unique combination of polarity and lipophilicity to the molecule, which will govern its solubility behavior.
Chemical Structure:
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The ester group can act as a hydrogen bond acceptor, and the overall molecule possesses a significant dipole moment. Therefore, it is expected to be more soluble in polar aprotic solvents and moderately polar solvents. Its solubility in nonpolar solvents is likely to be limited.
-
High Expected Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Moderate Expected Solubility: Solvents like Ethyl acetate, Acetone, Acetonitrile, and Dichloromethane.
-
Low Expected Solubility: Nonpolar solvents such as Hexane and Toluene.
-
Variable Solubility: Alcohols like Methanol and Ethanol, where hydrogen bonding interactions will play a significant role.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Dimethylformamide | 25 | Data to be determined | Data to be determined | Gravimetric |
| e.g., Dimethyl sulfoxide | 25 | Data to be determined | Data to be determined | Gravimetric |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the empty vial.
-
Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the mass of the empty vial from the final constant mass.
-
The solubility can be expressed in g/100 mL or mol/L using the following formulas:
-
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) * 100
-
Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent (L)
(The molecular weight of this compound is 237.07 g/mol [4])
-
-
Experimental Workflow and Signaling Pathways
The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
While specific quantitative data on the solubility of this compound is currently unavailable, this guide provides researchers with the necessary theoretical background and a detailed experimental protocol to determine these values. The provided workflow and data table template offer a structured approach to systematically investigate the solubility profile of this compound, which is essential for its effective utilization in research and development. It is recommended that solubility studies be conducted across a range of solvents with varying polarities to establish a comprehensive solubility profile.
References
Reactivity of the Bromine Atom in Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole ring is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including antifungal, antiviral, and insecticidal properties. The bromine atom at the 5-position of the thiadiazole ring is a key functional group that allows for a variety of chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, drawing on data from analogous 5-bromo-1,2,3-thiadiazole systems due to the limited specific literature on this exact compound.
Core Reactivity: The Role of the Bromine Atom
The bromine atom at the 5-position of the 1,2,3-thiadiazole ring is susceptible to displacement by nucleophiles and can participate in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiadiazole ring enhances the electrophilicity of the C5 carbon, facilitating these transformations.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom can be displaced by a variety of nucleophiles. Studies on analogous compounds, such as 4-bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole), have demonstrated that this position is reactive towards N- and S-nucleophiles, while being generally resistant to O-nucleophiles.[3]
General Reaction Scheme:
Caption: General workflow for nucleophilic substitution.
Experimental Protocols:
A general procedure for nucleophilic aromatic substitution with an amine on a bromo-1,2,3-thiadiazole system is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the bromo-1,2,3-thiadiazole derivative (1 equivalent) in a suitable solvent (e.g., DMF, THF, or Dioxane).
-
Addition of Reagents: Add the amine nucleophile (2 equivalents) and a base (e.g., K2CO3, Et3N, if necessary).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) for a period ranging from a few hours to 24 hours.[3]
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Systems:
The following table summarizes the results of nucleophilic substitution reactions on 4-bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole), which can serve as a proxy for the reactivity of the target compound.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | DMF | 120 | 24 | 91 |
| Piperidine | DMF | 120 | 24 | 93 |
| Pyrrolidine | DMF | 120 | 24 | 95 |
| Aniline | DMF | 150 | 48 | 65 |
| Thiophenol | DMF | 120 | 12 | 85 |
Data extracted from a study on a related benzo-fused bis-1,2,3-thiadiazole system and should be considered as indicative for the target molecule.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the 1,2,3-thiadiazole ring is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.
General Workflow for Suzuki-Miyaura Coupling:
References
The Ascendant Role of 1,2,3-Thiadiazoles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold, a unique five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its distinct electronic properties and ability to act as a bioisostere for other key chemical moieties have propelled its derivatives into the forefront of drug discovery research.[1][2] This technical guide provides an in-depth overview of the burgeoning potential of 1,2,3-thiadiazole derivatives across various therapeutic areas, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
A Versatile Pharmacophore with a Broad Spectrum of Activity
The inherent mesoionic character of the 1,2,3-thiadiazole ring facilitates its ability to cross cellular membranes and engage with a wide array of biological targets.[1] This has led to the discovery of 1,2,3-thiadiazole derivatives with potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, antiviral, and insecticidal properties.[2]
Anticancer Applications: Disrupting Tumor Proliferation and Survival
1,2,3-thiadiazole derivatives have demonstrated significant potential as anticancer agents, targeting multiple facets of cancer cell biology.[1][3]
Inhibition of Tubulin Polymerization
A key mechanism of action for several anticancer 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Modulation of Heat Shock Protein 90 (Hsp90)
Certain derivatives have been shown to inhibit the activity of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous proteins involved in tumor growth and survival.[3]
Quantitative Data: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported IC50 (µM) | Reference(s) |
| Dehydroepiandrosterone (DHEA) Fused 1,2,3-Thiadiazoles | Compounds 22, 23, 25 | T47D (Human Breast Cancer) | 0.042 - 0.058 | [1][4] |
| Pyrazole Oxime Derivatives | Compounds 8e, 8l | Panc-1, Huh-7, HCT-116, SGC-7901 | Not specified, but noted as most potent | [1][4] |
Note: This table represents a selection of reported data and is not exhaustive.
Experimental Protocols: Anticancer Activity Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., T47D, Panc-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for In Vitro Anticancer Activity Screening.
Antimicrobial and Antifungal Potential
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 1,2,3-thiadiazole derivatives have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[2][5]
Quantitative Data: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives
| Compound Class | Specific Derivative(s) | Microorganism(s) | Reported MIC (µg/mL) | Reference(s) |
| Substituted 1,2,3-Thiadiazoles | Compound 4a | Escherichia coli | Active (zone of inhibition) | [5] |
| Substituted 1,2,3-Thiadiazoles | Compound 4c | Staphylococcus aureus | Active (zone of inhibition) | [5] |
| Substituted 1,2,3-Thiadiazoles | Compounds 4a, 4b, 4c | Candida albicans | Active (zone of inhibition) | [5] |
Note: This table represents a selection of reported data and is not exhaustive.
Experimental Protocols: Antimicrobial and Antifungal Susceptibility Testing
Broth Microdilution Method (for MIC Determination)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the 1,2,3-thiadiazole derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory and Analgesic Properties
Inflammation is a key pathological feature of many chronic diseases. Certain 1,2,3-thiadiazole derivatives have exhibited potent anti-inflammatory and analgesic activities in preclinical models.[2]
Experimental Protocols: Anti-inflammatory and Analgesic Activity Assessment
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animal Grouping: Divide rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test groups (different doses of the 1,2,3-thiadiazole derivative).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Tail-Flick Test in Rats (Analgesic)
-
Baseline Measurement: Determine the basal reaction time of each rat by focusing a beam of radiant heat on the tail and measuring the time taken for the rat to flick its tail. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the vehicle, a standard analgesic (e.g., morphine), or the test compound to the respective groups of rats.
-
Post-Treatment Measurement: Measure the tail-flick latency at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.
Caption: In Vivo Anti-inflammatory and Analgesic Testing Workflow.
Neuroprotective and Antiviral Frontiers
The therapeutic reach of 1,2,3-thiadiazole derivatives extends to the central nervous system and viral infections.
Necroptosis Inhibition
A series of 1,2,3-thiadiazole benzylamides, known as necrostatins, have been identified as potent inhibitors of necroptosis, a form of regulated necrotic cell death.[6][7] Structure-activity relationship studies have revealed that small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring are optimal for activity.[6][7]
Antiviral Activity
Impressive antiviral activity has been reported for certain 1,2,3-thiadiazole derivatives. For instance, a derivative has shown potent anti-HIV-1 activity with an EC50 value of 0.0364 µM and a high selectivity index.[2] Another derivative displayed excellent potency against an unspecified virus with an IC50 of 3.59 µg/mL.[2] Additionally, some derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV).[2]
Quantitative Data: Neuroprotective and Antiviral Activity
| Compound Class | Specific Derivative(s) | Biological Activity | Reported EC50/IC50/CC50/SI | Reference(s) |
| Benzylamides | Necrostatins | Necroptosis Inhibition | Not specified in reviews | [6][7] |
| Phenyl-1,2,3-thiadiazole | Compound 93 | Anti-HIV-1 | EC50: 0.0364 µM, CC50: >240.08 µM, SI: >6460 | [2] |
| Piperidine-based thiadiazole | Compound 94 | Antiviral | IC50: 3.59 µg/mL | [2] |
| Carbohydrazide-based 1,2,3-thiadiazole | Compound 99 | Anti-TMV | 61.03% induction potency at 50 µg/mL | [2] |
Note: This table represents a selection of reported data and is not exhaustive.
Experimental Protocols: Antiviral Activity Evaluation
Anti-HIV Assay in MT-4 Cells
-
Cell Culture: Maintain MT-4 cells in an appropriate culture medium.
-
Assay Setup: Seed MT-4 cells in a 96-well plate. Add serial dilutions of the test compounds.
-
Virus Infection: Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control (cells only) wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.
-
Endpoint Measurement: Assess the antiviral activity by measuring cell viability (e.g., using the MTT assay to quantify the cytopathic effect of the virus) or by quantifying a viral marker (e.g., p24 antigen ELISA).
-
Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).
Caption: Simplified signaling pathway of necroptosis and its inhibition by 1,2,3-thiadiazole derivatives (necrostatins).
Synthesis of 1,2,3-Thiadiazole Derivatives
A common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[8] This reaction involves the cyclization of hydrazones derived from ketones with thionyl chloride.
General Experimental Protocol: Hurd-Mori Reaction
-
Hydrazone Formation: React a ketone containing an α-methylene group with a suitable hydrazine derivative (e.g., tosylhydrazine) in a solvent like ethanol under reflux to form the corresponding hydrazone.
-
Cyclization: Treat the isolated hydrazone with an excess of thionyl chloride, often at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 1,2,3-thiadiazole derivative.
Conclusion and Future Directions
The 1,2,3-thiadiazole scaffold is a testament to the power of heterocyclic chemistry in generating diverse and potent bioactive molecules. The derivatives of this versatile ring system have demonstrated a remarkable breadth of pharmacological activities, with promising candidates emerging in the fields of oncology, infectious diseases, inflammation, and neurology. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, exploring novel synthetic methodologies to expand the accessible chemical space, and conducting in-depth mechanistic studies to fully elucidate their modes of action. The continued exploration of 1,2,3-thiadiazole derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
Biological Activity Screening of Novel Thiadiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] This five-membered heterocycle, a bioisostere of pyrimidine, frequently appears in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The mesoionic character of the thiadiazole ring allows for enhanced cellular membrane permeability, facilitating interaction with various biological targets.[1] This guide provides an in-depth overview of the biological activity screening of novel thiadiazole compounds, complete with experimental protocols, quantitative data summaries, and visual representations of key workflows and signaling pathways.
Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[3] These include the inhibition of key enzymes, disruption of cellular division, and induction of programmed cell death (apoptosis).[3][4]
Mechanisms of Action
Novel thiadiazole compounds have been shown to target several critical pathways involved in cancer progression:
-
Kinase Inhibition: Many thiadiazole derivatives act as inhibitors of various protein kinases that are overactive in cancer cells. For instance, some compounds have been found to inhibit Akt (Protein Kinase B), a key enzyme in a signaling pathway that promotes cell survival and proliferation.[4] Inhibition of the Bcr-Abl tyrosine kinase is another targeted mechanism, particularly relevant in chronic myelogenous leukemia.[5] Furthermore, certain derivatives have shown potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR).[2]
-
Tubulin Polymerization Inhibition: Similar to some established chemotherapeutic agents, certain thiadiazole compounds can interfere with the dynamics of microtubules, which are essential for cell division. By destabilizing microtubules, these compounds can arrest the cell cycle and induce apoptosis.[3]
-
Enzyme Inhibition: Thiadiazole derivatives have been investigated as inhibitors of other crucial enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs).[3][6] Inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, has been a successful strategy.[6]
-
Induction of Apoptosis: A common outcome of the various mechanisms of action is the induction of apoptosis. This is often observed through the upregulation of pro-apoptotic proteins like Bax and a corresponding downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[2]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of novel thiadiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spiro-acenaphthylene-thiadiazole | RXF393 (Renal) | 7.01 ± 0.39 | [6] |
| Spiro-acenaphthylene-thiadiazole | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [6] |
| Spiro-acenaphthylene-thiadiazole | HT29 (Colon) | 24.3 ± 1.29 | [6] |
| 2,5-disubstituted 1,3,4-thiadiazole | HePG-2 (Liver) | 3.31 - 9.31 | [2] |
| 2,5-disubstituted 1,3,4-thiadiazole | MCF-7 (Breast) | 1.52 - 28.1 | [2] |
| Thiazole-thiadiazole hybrid | MCF-7 (Breast) | 0.084 ± 0.020 (mmol L⁻¹) | [7] |
| Thiazole-thiadiazole hybrid | A549 (Lung) | 0.034 ± 0.008 (mmol L⁻¹) | [7] |
| D-ring fused 1,2,3-thiadiazole | T47D (Breast) | 0.042 - 0.058 | [1] |
| N-(5-Nitrothiazol-2-yl)-thiadiazole | K562 (Leukemia) | 7.4 (Abl Kinase) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.[8] A reference drug, such as cisplatin or doxorubicin, is also included.[6][7]
-
Incubation: Incubate the treated cells for a specified period, typically 24 or 48 hours, in a humidified atmosphere at 37°C with 5% CO₂.[8][9]
-
MTT Addition: After incubation, add MTT solution (typically 10 µL of a 5 mg/mL stock) to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Inhibition of the Akt signaling pathway by thiadiazole compounds.
Antimicrobial Activity
The thiadiazole nucleus is a component of several clinically used antimicrobial agents.[10] Consequently, novel derivatives are frequently screened for their antibacterial and antifungal properties.[11][12]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.
| Compound Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Glucoside-Thiadiazole | Phytophthora infestans | - | 3.43 (EC₅₀) | [11][13] |
| Thiazolidinone-Thiadiazole | Staphylococcus aureus | 12-18 | - | [14] |
| Thiazolidinone-Thiadiazole | Escherichia coli | 11-17 | - | [14] |
| Thiophene-Thiadiazole | Bacillus subtilis | - | 2.5 | [14] |
| Thiophene-Thiadiazole | Staphylococcus aureus | - | - | [14] |
| Phenyl-Thiadiazole | Bacillus subtilis | - | 1000 | [14] |
| Phenyl-Thiadiazole | Escherichia coli | - | 1000 | [14] |
Experimental Protocol: Agar Disc Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[10][15]
Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Inoculation: Aseptically pour the molten agar into sterile Petri plates. Once solidified, inoculate the plates with a standardized microbial suspension (e.g., 0.5 McFarland standard) to create a lawn culture.[15]
-
Disc Application: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the test compounds dissolved in a suitable solvent (like DMSO).
-
Placement and Incubation: Place the impregnated discs, along with a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (solvent disc), onto the surface of the inoculated agar plates.[10][14] Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[10]
Caption: Workflow for the Agar Disc Diffusion antimicrobial assay.
Anti-inflammatory Activity
Thiadiazole derivatives have also been explored for their potential to mitigate inflammation.[16] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[17]
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory effect is often assessed using the carrageenan-induced rat paw edema model.
| Compound Class | Edema Inhibition (%) at 4h | Reference Drug (Inhibition %) | Reference |
| Imidazo[2,1-b][2][3][18]thiadiazole (5c) | 27.53 | Diclofenac (26.96) | [19] |
| Imidazo[2,1-b][2][3][18]thiadiazole (5h) | 28.05 | Diclofenac (26.96) | [19] |
| Imidazo[2,1-b][2][3][18]thiadiazole (5j) | 27.53 | Diclofenac (26.96) | [19] |
| Thienopyrimidine-thiadiazole (21) | 24.49 | Celecoxib (18.61) | [17] |
| Thienopyrimidine-thiadiazole (17) | 24.70 | Celecoxib (18.61) | [17] |
| Thienopyrimidine-thiadiazole (26) | 25.40 | Celecoxib (18.61) | [17] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
Protocol:
-
Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., diclofenac or celecoxib), and test groups for different doses of the thiadiazole compounds.[19][20]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[19]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Conclusion
The 1,3,4-thiadiazole ring system remains a highly privileged scaffold in the design of novel therapeutic agents. The screening methodologies outlined in this guide provide a robust framework for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of new derivatives. The promising results from numerous studies, as summarized in the data tables, underscore the continued importance of this heterocyclic core in the quest for more effective and selective drugs. Further investigations, including detailed mechanistic studies and in vivo efficacy and safety profiling, are crucial next steps in translating these findings into clinical candidates.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold -Journal of Pharmacopuncture | Korea Science [koreascience.kr]
- 13. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 5-bromo-1,3,4-thiadiazole-4-carboxylate: A Versatile Scaffold for Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1,3,4-thiadiazole-4-carboxylate has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structural features, including a reactive bromide and an ester functional group on the electron-deficient 1,3,4-thiadiazole core, render it a highly versatile precursor for the construction of a diverse array of complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the development of novel thiazole, triazole, and pyridazine derivatives, among others. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug discovery endeavors. The significant biological activities, including anticancer and antimicrobial properties, of the resulting heterocyclic compounds are also highlighted, underscoring the therapeutic potential of this scaffold.
Introduction
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, present in a number of clinically used drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position of the 1,3,4-thiadiazole ring provides two reactive centers for further chemical modifications. The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions, while the ester group can be readily hydrolyzed or converted into other functional groups. This dual reactivity makes ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate an invaluable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[3]
Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
The synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is typically achieved through a Sandmeyer-type reaction from the corresponding 5-amino precursor. Two common procedures are outlined below.
Experimental Protocols
Protocol 1: Using Copper(I) Bromide and Hydrobromic Acid [4]
-
A 500 mL three-neck round-bottom flask equipped with a stirrer, needle inlet, and a gas outlet connected to a trap containing 10% Na2S2O3 solution is charged with CuBr (1.24 g, 8.67 mmol) and 48% aqueous HBr (108 mL).
-
The resulting purple solution is cooled to 3 °C in an ice bath.
-
A solid mixture of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (15.0 g, 86.6 mmol) and sodium nitrite (27.0 g, 391.3 mmol) is added portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours and 15 minutes.
-
The mixture is then diluted with CH2Cl2 and 10% aqueous Na2S2O3.
-
The layers are separated, and the aqueous layer is extracted three times with CH2Cl2.
-
The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (SiO2, 20-25% EtOAc/Hexanes) to yield the title compound as a white solid.
Protocol 2: Using Copper(II) Bromide and tert-Butyl Nitrite [5]
-
To a solution of ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (21 g, 121.38 mmol) in acetonitrile (400 mL), add copper(II) bromide (53.3 g, 239.01 mmol) with stirring at room temperature for 15 minutes.
-
Slowly add tert-butyl nitrite (24.65 g, 239.04 mmol) dropwise over 20 minutes.
-
Continue stirring at room temperature for 30 minutes, and then warm the mixture to 60 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Filter the organic layer through a bed of diatomaceous earth.
-
Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product as a yellow solid.
Synthesis Workflow
Caption: Synthetic routes to the target compound.
Applications in Heterocyclic Synthesis
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate serves as a versatile platform for the synthesis of a wide range of heterocyclic compounds. The reactivity of the C-Br bond allows for the introduction of various substituents via cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Coupling Reactions
The bromine atom at the 5-position is amenable to Suzuki-Miyaura coupling reactions, enabling the formation of C-C bonds with various boronic acids. This reaction is a powerful tool for the synthesis of 5-aryl or 5-heteroaryl-1,3,4-thiadiazole derivatives.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]
-
To a solution of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., DME, toluene, or 1,4-dioxane), add the corresponding boronic acid (1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2.0-3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 eq) or Pd(dppf)Cl2 (0.05-0.1 eq).[7]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 5-substituted-1,3,4-thiadiazole derivative.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling.
Synthesis of Thiazole Derivatives
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate can be utilized in the construction of thiazole-containing scaffolds, which are known for their broad range of biological activities.[8]
Synthesis of Triazole Derivatives
The 1,3,4-thiadiazole core can be elaborated to include a triazole ring, leading to fused heterocyclic systems with potential pharmacological applications.[9]
Synthesis of Pyridazine Derivatives
The reaction of 1,3,4-thiadiazole derivatives with various reagents can lead to the formation of pyridazine-containing compounds.[10]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of the title compound and its derivatives as reported in the literature.
Table 1: Synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
| Protocol | Starting Material | Reagents | Yield (%) | Physical Appearance | Ref. |
| 1 | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | CuBr, HBr, NaNO2 | 82 | White solid | [4] |
| 2 | Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate | CuBr2, t-BuONO | 87.4 | Yellow solid | [5] |
Table 2: Synthesis of 5-Aryl-1,3,4-thiadiazole Derivatives via Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst/Base | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh3)4/K2CO3 | 75 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2/Cs2CO3 | 85 | [6] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh3)4/Na2CO3 | 68 | [6] |
Biological Activities of Derived Heterocycles
Heterocyclic compounds synthesized from ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate have demonstrated significant potential in drug discovery, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the anticancer properties of 1,3,4-thiadiazole derivatives. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[1][11][12] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell survival and growth.[13] For instance, certain thiazole/thiadiazole carboxamide derivatives have been identified as potential c-Met kinase inhibitors for cancer treatment.[6]
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[14] Derivatives of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate have been shown to exhibit potent activity against a range of bacteria and fungi.[15] The presence of the thiadiazole ring is often associated with the ability to interfere with microbial metabolic pathways.
Conclusion
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures with significant therapeutic potential. The demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation and highlight the importance of this scaffold in modern drug discovery and development. This guide provides a foundational resource for researchers aiming to exploit the synthetic utility of this promising intermediate.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [myskinrecipes.com]
- 4. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]
- 5. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the Suzuki coupling of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, a valuable heterocyclic building block. The 1,2,3-thiadiazole motif is present in numerous biologically active compounds, making this protocol particularly relevant for drug discovery and development. The following sections detail a generalized experimental procedure, present typical reaction parameters in a tabular format, and provide a visual representation of the experimental workflow.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-1,2,3-thiadiazole-4-carboxylate derivatives.
Data Presentation: Typical Suzuki Coupling Parameters and Expected Yields
The following table summarizes a range of reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on established methodologies for structurally similar electron-deficient heterocyclic systems.[1][2] Please note that these are representative examples, and optimization may be necessary for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 70-80 |
| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 78-88 |
| 5 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 18 | 70-80 |
| 6 | 3-Furylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 10 | 65-75 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ in DME/Water
This protocol is a robust and generally applicable method for the coupling of a variety of arylboronic acids with this compound.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).
-
Add 1,2-dimethoxyethane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 10-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-aryl-1,2,3-thiadiazole-4-carboxylate derivative.
Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ in Toluene/Water
This protocol provides an alternative set of conditions that can be effective for certain substrates.[3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add toluene (9 mL) and deionized water (3 mL) to the flask.
-
Thoroughly degas the mixture with a stream of nitrogen or argon for 20 minutes.
-
Heat the mixture to 100 °C with vigorous stirring for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate mixture) to yield the desired product.
Mandatory Visualizations
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the palladium-catalyzed cross-coupling reactions of ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 1,2,3-thiadiazole motif in various biologically active compounds. The protocols outlined below for Suzuki-Miyaura, Sonogashira, and Heck couplings are based on established methodologies for structurally similar heterocyclic systems and serve as a guide for the synthesis of novel ethyl 5-substituted-1,2,3-thiadiazole-4-carboxylates. These derivatives are valuable precursors for the development of new therapeutic agents.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
The functionalization of heterocyclic compounds is a cornerstone of modern drug discovery. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. This compound serves as an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents at the 5-position of the thiadiazole ring. The resulting derivatives are of interest for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions of this compound with various coupling partners. Please note that these are representative conditions and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O (3:1) | 80 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DME | 85 | 10 | 82-92 |
Table 2: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 80 | 8 | 85-95 |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuBr (5) | Piperidine | DMF | 70 | 12 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Acetonitrile | RT | 24 | 70-80 |
Table 3: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 70-80 |
| 2 | Ethyl acrylate | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ | Acetonitrile | 80 | 24 | 75-85 |
| 3 | 1-Octene | Pd(OAc)₂ (3) | - | NaOAc | DMA | 120 | 16 | 65-75 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | K₃PO₄ | NMP | 110 | 20 | 60-70 |
Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/H₂O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryl-1,2,3-thiadiazole-4-carboxylate.
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base, followed by this compound and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[1]
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to afford the 5-alkynyl-1,2,3-thiadiazole derivative.
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%, if required)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-vinyl-1,2,3-thiadiazole-4-carboxylate.
Visualizations
The following diagrams illustrate the general reaction scheme, a typical experimental workflow, and the catalytic cycle for the palladium-catalyzed cross-coupling reactions.
Caption: General scheme for palladium-catalyzed cross-coupling.
Caption: Typical experimental workflow for cross-coupling.
Caption: Generalized catalytic cycle for cross-coupling.
References
Application Notes and Protocols for the Development of Antifungal Compounds Using Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate as a scaffold for the development of novel antifungal agents. This document outlines the synthetic pathways, potential mechanisms of action, and standardized protocols for evaluating the antifungal efficacy of its derivatives.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action. The 1,2,3-thiadiazole ring is a promising heterocyclic scaffold in medicinal chemistry, known for a wide range of biological activities. This compound is a key starting material for the synthesis of a diverse library of derivatives. Its reactive bromine atom and ester group offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize antifungal potency.
Proposed Synthetic Pathway and Experimental Workflow
While specific literature on the direct use of this compound for antifungal development is limited, a general synthetic strategy can be proposed based on the known reactivity of similar heterocyclic systems. The overall workflow for developing antifungal compounds from this starting material is depicted below.
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A common mechanism of action for azole and some thiadiazole-based antifungal agents is the inhibition of the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.
Experimental Protocols
General Protocol for Synthesis of Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound, which first involves hydrolysis of the ester followed by amide coupling.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-1,2,3-thiadiazole-4-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 5-bromo-1,2,3-thiadiazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol for In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Test compounds and control antifungal agent (e.g., fluconazole).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeast) compared to the growth control.
-
The Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing aliquots from wells showing no visible growth onto drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
-
Data Presentation
The antifungal activity of novel 1,2,3-thiadiazole derivatives should be summarized in a clear and concise tabular format for easy comparison. The following table is an illustrative example based on published data for similar compound classes, as specific data for derivatives of this compound is not yet available.
Table 1: Illustrative Antifungal Activity (MIC in µg/mL) of Hypothetical 1,2,3-Thiadiazole Derivatives.
| Compound ID | R Group | C. albicans | C. krusei | A. niger |
| TDZ-01 | -NH-phenyl | 16 | 32 | >64 |
| TDZ-02 | -NH-(4-chlorophenyl) | 8 | 16 | 32 |
| TDZ-03 | -S-phenyl | 32 | 64 | >64 |
| TDZ-04 | -S-(4-fluorophenyl) | 16 | 32 | 64 |
| Fluconazole | (Control) | 4 | 64 | >64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data should be substituted.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel antifungal agents. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new 1,2,3-thiadiazole derivatives. Further investigation into the synthesis and biological activity of compounds derived from this scaffold is warranted to explore their full therapeutic potential in combating fungal infections.
Application of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a significant pharmacophore in the development of novel anticancer therapeutics. Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with various biological targets. While extensive research is available on the broader class of thiadiazole derivatives, specific public domain data on Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate in cancer research is limited. This document provides a comprehensive overview of the potential applications, mechanisms of action, and experimental protocols for evaluating compounds of this class, drawing from research on closely related 1,2,3-thiadiazole derivatives.
The bromine substitution at the 5-position and the ethyl carboxylate at the 4-position of the 1,2,3-thiadiazole ring suggest that this compound could serve as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various functionalities, allowing for the exploration of structure-activity relationships (SAR).
Potential Mechanisms of Anticancer Activity
Research on 1,2,3-thiadiazole derivatives has revealed several potential mechanisms by which these compounds may exert their anticancer effects. These mechanisms often involve the disruption of key cellular processes essential for tumor growth and survival.
-
Inhibition of Tubulin Polymerization: A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds prevent the formation of microtubules, which are crucial for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1]
-
Inhibition of Heat Shock Protein 90 (Hsp90): Certain 1,2,3-thiadiazole derivatives have been shown to inhibit the activity of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding tumor growth.
-
Other Potential Targets: The versatile structure of the 1,2,3-thiadiazole ring allows for interactions with a wide range of biological targets. Other potential mechanisms of action could include the inhibition of various kinases, topoisomerases, or other enzymes critical for cancer cell proliferation and survival.
Quantitative Data from Related 1,2,3-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives | T47D (Breast Cancer) | 0.042 - 0.058 | [2] |
| 5-Aryl-4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazoles | HL-60 (Leukemia), HCT-116 (Colon), HMEC-1 (Endothelial) | 0.0134 - 0.0866 | [2] |
| Dehydroepiandrosterone derivative of thiadiazole | T47D (Breast Cancer) | 0.058 ± 0.016 | [3] |
| Dehydroepiandrosterone derivative of thiadiazole | HAF (Human Adult Fibroblast) | 21.1 ± 5.06 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound. These are general protocols and may require optimization for specific experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature and analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the molecular mechanism of apoptosis induced by the compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Inhibition of tubulin polymerization.
Caption: Workflow for anticancer drug screening.
References
Application Notes and Protocols: The Strategic Use of Bromo-Thiadiazole Scaffolds in Kinase Inhibitor Synthesis
Note to the Reader: While the inquiry specified Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, a thorough review of scientific literature reveals limited specific examples of its application in the synthesis of kinase inhibitors. However, the closely related isomer, Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate , is a well-documented and versatile building block in this field. Therefore, these application notes will focus on the synthetic utility of the 1,3,4-thiadiazole scaffold as a representative example of how bromo-thiadiazole carboxylates are employed in the development of potent kinase inhibitors. The principles and protocols described herein are broadly applicable to similar heterocyclic scaffolds.
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions. Its derivatives have been extensively explored as inhibitors of a range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. The presence of a bromine atom on the thiadiazole ring provides a reactive handle for carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse molecular architectures. The ethyl carboxylate group offers a site for further modification, commonly through amide bond formation, to interact with key amino acid residues in the kinase active site.
This document provides detailed protocols for the synthesis of kinase inhibitors using Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate as a key intermediate, focusing on the synthesis of c-Met kinase inhibitors as a primary example. Additionally, it outlines protocols for evaluating the biological activity of the synthesized compounds.
Key Synthetic Strategies
The primary synthetic transformations involving Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate in the synthesis of kinase inhibitors are:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is readily displaced using reactions like the Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.
-
Amide Bond Formation: The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a diverse library of amide derivatives.
These strategies allow for the systematic exploration of the chemical space around the thiadiazole core to optimize potency and selectivity for the target kinase.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add degassed DME and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ethyl 5-aryl-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the 5-aryl-1,3,4-thiadiazole-2-carboxylic acid.
Protocol 3: Amide Coupling to Synthesize Kinase Inhibitors
This protocol details the formation of the final amide product from the carboxylic acid and an appropriate amine.
Materials:
-
5-aryl-1,3,4-thiadiazole-2-carboxylic acid
-
Amine (e.g., 4-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 5-aryl-1,3,4-thiadiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.[2]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours or until completion as monitored by TLC.[3]
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Data Presentation
The following tables summarize representative data for kinase inhibitors synthesized using a thiadiazole scaffold.
Table 1: Suzuki-Miyaura Coupling of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 82-92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 4 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 120 | 3 | 70-80 |
Note: Yields are typical ranges and may vary depending on the specific substrate and reaction conditions.
Table 2: In Vitro Inhibitory Activity of Synthesized Thiadiazole-based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Example-1 | c-Met | 30 | A549 (Lung) | 7.3 |
| MCF-7 (Breast) | 6.1 | |||
| MKN-45 (Gastric) | 13.4 | |||
| Example-2 | Abl | 7400 | K562 (Leukemia) | - |
| Example-3 | CK2 | 400 | - | - |
| Example-4 | CDK9 | - | Various | 0.64-2.01 |
Data compiled from various sources for structurally related compounds.[4][5]
Biological Evaluation Protocols
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Materials:
-
Recombinant kinase enzyme (e.g., c-Met)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
Synthesized inhibitor compound
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Apparatus for detecting phosphorylation (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the kinase reaction buffer.
-
In a microplate, add the recombinant kinase enzyme and the inhibitor solution. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (spiked with [γ-³²P]ATP if using a radiometric assay).
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence signal.[6][7]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 5: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of the inhibitor and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of inhibition against the log concentration of the compound.[8]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Synthetic and evaluation workflow for kinase inhibitors.
Caption: Simplified c-Met signaling pathway and point of inhibition.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
Caption: Simplified CDK regulation of the G1/S cell cycle transition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. growingscience.com [growingscience.com]
- 3. iajpr.com [iajpr.com]
- 4. In vitro kinase assay [bio-protocol.org]
- 5. tandfonline.com [tandfonline.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, a key starting material for generating compound libraries for structure-activity relationship (SAR) studies. The protocols detailed below focus on two primary derivatization strategies: Suzuki-Miyaura cross-coupling at the 5-bromo position and amide bond formation via hydrolysis of the ethyl ester followed by coupling with various amines. These modifications allow for the systematic exploration of the chemical space around the 1,2,3-thiadiazole core, which is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3]
The following sections provide detailed experimental protocols, quantitative data from representative SAR studies on related thiadiazole scaffolds, and visualizations of experimental workflows and a relevant biological signaling pathway to guide researchers in their drug discovery efforts.
Derivatization Strategies
The two principal points for diversification of this compound are the C5-bromo and the C4-ester functionalities.
C5-Position Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of a wide variety of aryl and heteroaryl moieties.[4][5][6] This is a powerful tool for exploring the impact of steric and electronic properties at this position on biological activity.
C4-Position Derivatization via Amide Bond Formation
The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.[7] This strategy is effective for investigating the role of hydrogen bond donors and acceptors and for introducing further diversity into the molecule.
Experimental Protocols
Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the corresponding boronic acid (1.2 equivalents) in a mixture of DME and water (4:1).
-
Add K₂CO₃ (2.0 equivalents) and Pd(dppf)Cl₂ (0.05 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl/heteroaryl-1,2,3-thiadiazole-4-carboxylate derivative.
Protocol 2.2: Two-Step Procedure for Amide Formation at the C4-Position
This protocol involves the hydrolysis of the ethyl ester followed by amide coupling.
Step 1: Hydrolysis of Ethyl 5-substituted-1,2,3-thiadiazole-4-carboxylate
Materials:
-
Ethyl 5-substituted-1,2,3-thiadiazole-4-carboxylate (from Protocol 2.1 or starting material)
-
Lithium hydroxide (LiOH) (1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Ethyl 5-substituted-1,2,3-thiadiazole-4-carboxylate (1.0 equivalent) in a mixture of THF and water (3:1).
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-substituted-1,2,3-thiadiazole-4-carboxylic acid.
Step 2: Amide Coupling
Materials:
-
5-substituted-1,2,3-thiadiazole-4-carboxylic acid (from Step 1)
-
Amine (1.1 equivalents)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-substituted-1,2,3-thiadiazole-4-carboxylic acid (1.0 equivalent) in DMF.
-
Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
Data Presentation: Structure-Activity Relationship
Table 1: SAR of[1][8][9]Thiadiazole Benzylamides as Necroptosis Inhibitors. [10]
| Compound | R¹ | R² | EC₅₀ (µM) |
| 1 | Methyl | 2,6-dichlorobenzyl | 1.2 |
| 2 | Ethyl | 2,6-dichlorobenzyl | 0.8 |
| 3 | Isopropyl | 2,6-dichlorobenzyl | 0.5 |
| 4 | Cyclopropyl | 2,6-dichlorobenzyl | 0.3 |
| 5 | Methyl | 2-chloro-6-fluorobenzyl | 0.6 |
| 6 | Cyclopropyl | 2-chloro-6-fluorobenzyl | 0.2 |
Data is illustrative and based on published studies on similar scaffolds.
Table 2: SAR of Thiazole/Thiadiazole Carboxamides as c-Met Kinase Inhibitors. [1]
| Compound | Scaffold | R | IC₅₀ (nM) |
| 7 | 1,2,4-Thiadiazole | Phenyl | 56.64 |
| 8 | 1,2,4-Thiadiazole | 4-Fluorophenyl | 50.15 |
| 9 | 1,3,4-Thiadiazole | Phenyl | 45.67 |
| 10 | 1,3,4-Thiadiazole | 4-Fluorophenyl | 41.53 |
Data is illustrative and based on published studies on similar scaffolds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General workflow for the derivatization of this compound.
c-Met Signaling Pathway
This diagram illustrates a simplified c-Met signaling pathway, a target for some thiadiazole derivatives.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on the Thiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiadiazole ring is a crucial scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of this heterocycle through nucleophilic aromatic substitution (SNAr) is a pivotal strategy in the synthesis of novel drug candidates. Due to the electron-withdrawing nature of the nitrogen atoms, the carbon atoms of the thiadiazole ring are electron-deficient and thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. This document provides detailed experimental procedures for performing nucleophilic substitution on the thiadiazole ring, focusing on the displacement of a chloro substituent from a 2-chloro-5-aryl-1,3,4-thiadiazole substrate.
Reaction Principle
Nucleophilic aromatic substitution on the thiadiazole ring typically proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the departure of the leaving group. The reaction is facilitated by the presence of the electron-withdrawing nitrogen atoms within the thiadiazole ring, which stabilize the anionic intermediate.
Experimental Protocols
This section details the synthesis of a key intermediate, 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, and subsequent nucleophilic substitution reactions with various nucleophiles.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol describes the initial synthesis of the thiadiazole scaffold.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonia solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzoic acid and thiosemicarbazide.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (3 mmol per mole of benzoic acid) to the cooled mixture with stirring.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.
-
Neutralize the mixture with an ammonia solution.
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
This protocol details the preparation of the key chloro-substituted intermediate.
Materials:
-
2-Amino-5-phenyl-1,3,4-thiadiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (0.017 mol) and triethylamine (0.020 mol) in 50 mL of anhydrous THF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add chloroacetyl chloride (0.019 mol) dropwise to the cooled solution.
-
After the addition is complete, continue stirring the mixture at 0°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the residue with water to remove triethylamine hydrochloride.
-
Dry the solid and recrystallize from ethanol to obtain 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.[1]
Protocol 3: General Procedure for Nucleophilic Substitution with Amines
This protocol describes the reaction of the chloro-substituted thiadiazole with various amine nucleophiles.
Materials:
-
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
-
Appropriate piperazine derivative (or other amine)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), the desired piperazine derivative (2.6 mmol), and potassium carbonate (2.6 mmol) in 100 mL of acetone.[1]
-
Stir the mixture at room temperature (25°C) for 5 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield the purified product.[1]
Data Presentation
The following table summarizes the results of nucleophilic substitution reactions on a chloro-substituted thiadiazole with various piperazine derivatives.
| Product | Nucleophile (Piperazine Derivative) | Yield (%) | Melting Point (°C) |
| 2a | N-Methylpiperazine | 78 | 155-157 |
| 2e | N-Methylpiperazine (with ethylthio-thiadiazole) | 79 | Oil |
| 2h | N-Phenylpiperazine (with ethylthio-thiadiazole) | 85 | 152-154 |
Table adapted from data presented in the synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-substitutedpiperazin-1-yl)acetamide derivatives.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and nucleophilic substitution on a thiadiazole derivative.
Nucleophilic Aromatic Substitution Pathway
Caption: General pathway for nucleophilic aromatic substitution on a 2-chlorothiadiazole ring.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,3-thiadiazole core in various biologically active molecules. This document outlines a proposed large-scale synthetic route for this compound based on the well-established Hurd-Mori 1,2,3-thiadiazole synthesis. The protocol is designed to be robust and scalable for laboratory and pilot plant settings.
Introduction
The 1,2,3-thiadiazole ring is a significant pharmacophore known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted 1,2,3-thiadiazoles is often achieved through the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones or related compounds with thionyl chloride.[1][2] This method is versatile and has been successfully applied to the synthesis of various 1,2,3-thiadiazole derivatives, including those with carboxylate functionalities.[3][4]
This application note details a two-step synthetic pathway for the large-scale preparation of this compound. The proposed synthesis is based on established chemical principles and analogous procedures reported in the literature for similar compounds.
Proposed Synthetic Pathway
The proposed synthesis involves two key steps:
-
Formation of the Hydrazone Intermediate: Reaction of ethyl 2-bromo-3-oxobutanoate with hydrazine hydrate to form the key hydrazono intermediate.
-
Hurd-Mori Cyclization: Cyclization of the hydrazone intermediate with thionyl chloride to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-bromo-3-(hydrazono)butanoate (Intermediate)
Materials:
-
Ethyl 2-bromo-3-oxobutanoate
-
Hydrazine hydrate (99%)
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethyl 2-bromo-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/g of starting material) at 0-5 °C, add hydrazine hydrate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
To the residue, add dichloromethane and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone intermediate.
Step 2: Synthesis of this compound (Final Product)
Materials:
-
Ethyl 2-bromo-3-(hydrazono)butanoate (crude from Step 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a stirred solution of the crude ethyl 2-bromo-3-(hydrazono)butanoate (1.0 eq) in anhydrous dichloromethane (10 mL/g) at 0-5 °C, add thionyl chloride (3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The Hurd-Mori cyclization is typically performed under these conditions.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Hydrazone Formation | Hydrazine hydrate | Ethanol | 0 - RT | 4 - 6 | 85 - 95 |
| 2 | Hurd-Mori Cyclization | Thionyl chloride | Dichloromethane | 0 - Reflux | 2 - 4 | 60 - 75 |
Note: Expected yields are based on reported yields for analogous Hurd-Mori reactions and may require optimization for large-scale synthesis.[1][5]
Table 2: Physicochemical Properties of the Final Product
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O₂S |
| Molecular Weight | 237.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone |
Workflow and Logic Diagrams
Caption: Detailed experimental workflow for the synthesis.
Safety Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving thionyl chloride must be carried out in a fume hood, and all glassware must be scrupulously dried.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The quenching of thionyl chloride is highly exothermic and should be performed with extreme caution by adding the reaction mixture slowly to a large excess of ice.
Conclusion
The proposed two-step synthesis provides a viable and scalable route to this compound for research and development purposes. The methodology is based on the robust and well-documented Hurd-Mori reaction, a cornerstone in the synthesis of 1,2,3-thiadiazoles. While optimization of reaction conditions may be necessary to maximize yields on a large scale, this protocol provides a solid foundation for its synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiadiazole scaffold in various pharmacologically active molecules. The synthesis of this compound often results in a crude product containing impurities, necessitating an efficient purification method to isolate the target compound with high purity. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for analogous bromo-thiadiazole derivatives and provides a robust starting point for optimization.
Data Presentation
The following table summarizes typical chromatographic conditions used for the purification of bromo-thiadiazole derivatives, which can be adapted for this compound.
| Parameter | Details | Source |
| Stationary Phase | Silica gel (Merck 60) | [1] |
| Mobile Phase (Eluent) | Ethyl acetate/Hexanes (EtOAc/Hexanes) | [2] |
| Typical Gradient | 20-25% EtOAc in Hexanes | [2] |
| Alternative Eluents | Dichloromethane/Hexane (CH₂Cl₂/Hexane) | [1][3] |
| TLC Monitoring (Analogous Compound) | 20% Ethyl acetate/Hexane | [4] |
| Rf Value (Analogous Compound) | ~0.7 | [4] |
Experimental Protocols
This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade (for alternative elution)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel.
-
Slowly add the initial mobile phase (e.g., 10% EtOAc in Hexanes) to the silica gel while gently stirring with a glass rod until a homogeneous slurry is formed. Ensure there are no dry clumps of silica.
-
-
Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Carefully apply the sample solution to the top of the silica bed using a pipette or dropping funnel.
-
Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution with a low polarity solvent mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity as needed (e.g., to 20-25% EtOAc in Hexanes)[2]. The optimal solvent system should be determined beforehand by TLC analysis.
-
Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.
-
Collect the eluate in fractions using test tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]
Troubleshooting & Optimization
Common side products in the synthesis of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate.
Troubleshooting Guide
Difficulties encountered during the synthesis of this compound can often be traced back to two key stages: the Hurd-Mori synthesis of the 1,2,3-thiadiazole ring and the subsequent bromination at the 5-position. This guide addresses common issues and potential side products.
Low Yield or Failure of the Hurd-Mori Cyclization
The Hurd-Mori synthesis is a robust method for the formation of the 1,2,3-thiadiazole ring from a suitable hydrazone and thionyl chloride. However, several factors can lead to suboptimal results.
| Observed Issue | Potential Cause | Recommended Solution |
| Low to no formation of the desired 1,2,3-thiadiazole product. | Incomplete formation of the starting hydrazone. | Ensure the complete conversion of the starting ketone/aldehyde to the corresponding hydrazone. Purify the hydrazone before proceeding with the cyclization. |
| Decomposition of the starting material or product. | The 1,2,3-thiadiazole ring can be sensitive to harsh conditions. Avoid high temperatures and strongly acidic or basic workup conditions.[1] | |
| Inefficient cyclization. | The choice of solvent can be critical. Dichloromethane or dioxane are commonly used. Ensure slow, dropwise addition of thionyl chloride at low temperatures (e.g., 0 °C) to control the reaction exotherm. | |
| Presence of an unexpected major side product. | Alternative cyclization pathway. | In the reaction of hydrazones derived from α-ketoacids, an alternative cyclization can lead to the formation of oxadiazine derivatives.[2] Modifying reaction conditions such as solvent and temperature may favor the desired thiadiazole formation. |
Issues During Bromination
The bromination of the pre-formed Ethyl 1,2,3-thiadiazole-4-carboxylate presents its own set of challenges.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of multiple brominated products. | Lack of regioselectivity. | The 1,2,3-thiadiazole ring is electron-deficient, which can influence the regioselectivity of electrophilic bromination. The use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride, often with a radical initiator like AIBN or under photochemical conditions, can provide better control over the bromination position. |
| Decomposition of the starting material or product. | Ring instability under bromination conditions. | The 1,2,3-thiadiazole ring can be susceptible to ring-opening under certain conditions. Milder brominating agents like NBS are generally preferred over harsher reagents like elemental bromine. Monitoring the reaction temperature and time is crucial. |
| Low conversion to the bromo-derivative. | Insufficient reactivity of the substrate. | The electron-withdrawing nature of the ester group can deactivate the ring towards electrophilic substitution. Using a slight excess of the brominating agent and extending the reaction time might be necessary. However, this should be balanced against the risk of side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Hurd-Mori synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate?
A1: A significant side product that can arise during the Hurd-Mori synthesis, particularly when starting from the hydrazone of an α-ketoester like ethyl glyoxylate, is the formation of an oxadiazine derivative. Specifically, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride has been reported to produce a trace of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[2]
Q2: Can chlorination occur as a side reaction during the Hurd-Mori synthesis?
A2: Yes, the use of thionyl chloride (SOCl₂) as the cyclizing agent can sometimes lead to the formation of chlorinated side products, although this is generally a minor pathway.
Q3: What are the potential side products during the bromination of Ethyl 1,2,3-thiadiazole-4-carboxylate?
A3: While specific data for this exact compound is limited, bromination of heterocyclic systems can sometimes lead to the formation of isomeric products if there are multiple reactive sites. Over-bromination to yield di-bromo derivatives is also a possibility if the reaction conditions are not carefully controlled. Additionally, harsh bromination conditions could potentially lead to the degradation or ring-opening of the sensitive 1,2,3-thiadiazole ring.
Q4: How can I minimize the formation of side products?
A4: To minimize side products, it is crucial to carefully control the reaction conditions. For the Hurd-Mori synthesis, this includes maintaining a low temperature during the addition of thionyl chloride and using purified starting materials. For the bromination step, using a milder brominating agent like N-bromosuccinimide (NBS) and optimizing the stoichiometry, temperature, and reaction time can improve the selectivity for the desired 5-bromo product.
Q5: What is the best way to purify the final product from these side products?
A5: Column chromatography on silica gel is the most common and effective method for purifying this compound from potential side products like the oxadiazine derivative or isomeric bromo-compounds.[2] The choice of eluent system will need to be optimized to achieve good separation.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is a general guideline and may require optimization based on laboratory conditions and the purity of the starting materials.
Step 1: Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate via Hurd-Mori Reaction
-
Hydrazone Formation:
-
To a solution of ethyl 2-oxo-3-(thiosemicarbazono)butanoate (1 equivalent) in a suitable solvent like ethanol, add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone. It is recommended to purify the hydrazone by recrystallization or column chromatography before proceeding.
-
-
Cyclization:
-
Suspend the purified hydrazone (1 equivalent) in an inert solvent such as dichloromethane (DCM) or dioxane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 1,2,3-thiadiazole-4-carboxylate.
-
Step 2: Bromination of Ethyl 1,2,3-thiadiazole-4-carboxylate
-
Reaction Setup:
-
Dissolve Ethyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in a dry, inert solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Alternatively, the reaction can be initiated by UV irradiation at room temperature.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Hurd-Mori reaction of an appropriate hydrazone precursor with thionyl chloride.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.
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Purity of Starting Materials: The Hurd-Mori reaction is sensitive to the purity of the hydrazone precursor.
-
Recommendation: Ensure the hydrazone of ethyl 2-bromo-3-oxobutanoate is of high purity. Recrystallize or purify by column chromatography before use. Impurities can interfere with the cyclization reaction.
-
-
Quality of Thionyl Chloride (SOCl₂): Thionyl chloride readily decomposes upon exposure to moisture, leading to reduced reactivity.
-
Recommendation: Use freshly distilled or a new bottle of thionyl chloride for each reaction. An excess of thionyl chloride is often employed to drive the reaction to completion.[1]
-
-
Reaction Temperature: The reaction temperature is a critical parameter. High temperatures can lead to the decomposition of the starting material or the product.
-
Recommendation: The reaction is typically performed at low temperatures initially, followed by a gradual warming to room temperature or gentle reflux.[1] Careful optimization of the temperature profile for your specific setup is recommended.
-
-
Presence of Moisture: The reaction is highly sensitive to moisture.
-
Recommendation: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of side products. What are these and how can I minimize them?
The formation of side products is a common issue. The primary suspects are often related to the reactivity of thionyl chloride and the stability of the starting materials and product.
-
Possible Side Reactions:
-
Chlorination: Thionyl chloride is a chlorinating agent and can potentially react with other functional groups in the molecule.
-
Decomposition: The 1,2,3-thiadiazole ring can be unstable under harsh conditions.
-
-
Minimization Strategies:
-
Control Temperature: As mentioned, maintaining a low temperature, especially during the addition of thionyl chloride, can suppress side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. While an excess of thionyl chloride is often used, a large excess may promote side reactions.
-
Reaction Time: Monitor the reaction progress by TLC. Over-extending the reaction time can lead to product degradation.
-
Q3: The purification of the final product is proving difficult. What are the recommended procedures?
Purification of this compound typically involves column chromatography or recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The optimal ratio should be determined by TLC analysis.
-
-
Recrystallization:
-
Solvent Selection: The choice of solvent is crucial and depends on the solubility of the product and impurities. A solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.
-
| Purification Method | Key Parameters | Typical Solvents/Conditions |
| Column Chromatography | Stationary Phase: Silica Gel | Eluent: Hexane/Ethyl Acetate gradient |
| Recrystallization | Solvent Selection | Ethanol, Ethyl Acetate/Hexanes |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most plausible and widely applicable method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction .[2] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. For the synthesis of this compound, the likely precursor is the hydrazone of ethyl 2-bromo-3-oxobutanoate.
Q2: What are the critical safety precautions to take during this synthesis?
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Brominated Compounds: Many brominated organic compounds are lachrymatory and irritants. Handle with care and avoid inhalation or skin contact.
-
Inert Atmosphere: Due to the moisture sensitivity of the reaction, maintaining an inert atmosphere is crucial for both safety and reaction efficiency.
Q3: Can I use a different halogenating agent for the bromination step?
The bromine atom in the target molecule is introduced in the starting material, ethyl 2-bromo-3-oxobutanoate. If you are synthesizing this precursor, common brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent can be used. Direct bromination of the 1,2,3-thiadiazole ring is generally not a preferred method due to potential side reactions and lack of regioselectivity.
Q4: How does the electronic nature of substituents affect the Hurd-Mori reaction?
The electronic properties of the substituents on the hydrazone precursor can significantly influence the reaction outcome. Generally, electron-withdrawing groups can lead to better yields in the Hurd-Mori reaction.[1] In the case of this compound, the presence of the bromo and carboxylate groups, which are electron-withdrawing, is expected to be favorable for the cyclization.
Experimental Protocols
The following are proposed, detailed experimental protocols based on the principles of the Hurd-Mori reaction for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate Semicarbazone (Proposed)
-
Dissolve ethyl 2-bromo-3-oxobutanoate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a mild base, for example, sodium acetate (1.5 eq), to the mixture.
-
Stir the mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure semicarbazone.
Protocol 2: Hurd-Mori Cyclization to Synthesize this compound (Proposed)
-
Suspend the dried ethyl 2-bromo-3-oxobutanoate semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add freshly distilled thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours, while monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
| Reaction Stage | Key Reagents | Typical Conditions | Monitoring |
| Hydrazone Formation | Ethyl 2-bromo-3-oxobutanoate, Semicarbazide HCl, Sodium Acetate | Ethanol, RT to Reflux, 2-4h | TLC |
| Hurd-Mori Cyclization | Hydrazone, Thionyl Chloride | Anhydrous DCM, 0°C to RT, 12-24h | TLC |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Troubleshooting low conversion in Suzuki reactions with bromothiadiazoles
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromothiadiazole substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low or no conversion in my Suzuki reaction with a bromothiadiazole?
Low conversion in Suzuki couplings with bromothiadiazoles, which are electron-deficient heteroaryl halides, can stem from several factors. Key areas to investigate include the activity of the palladium catalyst, the stability and purity of the boronic acid or ester, the choice of base and solvent, and the overall reaction setup.[1] Catalyst deactivation and decomposition of the boronic acid are among the most frequent causes.[2]
Q2: My palladium catalyst turned black. What does this mean and how can I prevent it?
The formation of palladium black indicates the precipitation of inactive Pd(0) metal. This is often caused by an insufficient amount of ligand to stabilize the catalytic species, excessively high reaction temperatures, or impurities in the reagents or solvent. To prevent this, consider increasing the ligand-to-palladium ratio, using more robust and sterically hindered ligands (e.g., Buchwald-type ligands), lowering the reaction temperature, and ensuring all components of the reaction are pure and anhydrous.
Q3: I suspect my boronic acid is decomposing. How can I address this?
Boronic acids, particularly heteroaryl boronic acids, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond. This can be catalyzed by the base or even the palladium catalyst, and is often exacerbated by the presence of water or high temperatures. To mitigate this, ensure your solvents are rigorously degassed. Using more stable boronic esters, such as pinacol esters, can also significantly improve reaction outcomes.[1]
Q4: What are the most common side products in these reactions?
Aside from the desired coupled product, the most common side products are the result of protodeboronation of the boronic acid and homocoupling of the boronic acid partner. Homocoupling becomes more significant if the transmetalation step of the catalytic cycle is slow. Optimizing the catalyst and ligand system can often reduce the formation of these byproducts.
Q5: Can the thiadiazole ring itself inhibit the reaction?
Yes, the Lewis-basic nitrogen atoms in the thiadiazole ring can coordinate to the palladium catalyst. This coordination can sometimes hinder the catalyst's activity and slow down the reaction.[3] The choice of ligand is crucial to modulate the electronic properties and steric environment of the palladium center to favor the desired catalytic cycle over catalyst inhibition.
Troubleshooting Guide
Issue 1: Low Conversion or No Reaction
Possible Cause 1: Inactive Catalyst or Inefficient Precatalyst Activation
-
Solution: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles, which are designed for clean and efficient generation of the active Pd(0) species. To test your current catalyst's activity, run a control reaction with a known reactive substrate pair, such as bromobenzene and phenylboronic acid.
Possible Cause 2: Suboptimal Ligand Choice
-
Solution: For electron-deficient heteroaryl bromides like bromothiadiazoles, the choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are often successful as they facilitate the rate-limiting oxidative addition step.[1] It is highly recommended to perform a small-scale screen of several catalyst/ligand systems.
Possible Cause 3: Inappropriate Base or Solvent
-
Solution: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, toluene/water, DMF) should be optimized for the solubility of all reactants and the specific catalyst system.[1] Anhydrous conditions, using bases like potassium trimethylsilanolate (TMSOK), can sometimes improve yields by preventing boronic ester hydrolysis.[3]
Possible Cause 4: Poor Reagent Quality or Stability
-
Solution: Verify the purity of your bromothiadiazole. Impurities can poison the catalyst. As mentioned in the FAQs, boronic acids can degrade. Use high-purity boronic acid or consider switching to a more stable pinacol ester derivative.[1]
Issue 2: Significant Formation of Side Products
Possible Cause 1: Protodeboronation of Boronic Acid
-
Solution: This is the hydrolysis of the boronic acid. Minimize this by using rigorously degassed solvents (freeze-pump-thaw or sparging with argon is recommended). Using the minimum effective amount of a weaker base or switching to anhydrous conditions can also help. As a robust alternative, use a more stable boronic acid derivative like a pinacol or MIDA boronate.
Possible Cause 2: Homocoupling of Boronic Acid
-
Solution: Homocoupling is often favored when the transmetalation step is slow or if there is oxygen present in the reaction. Ensure the reaction is performed under a strictly inert atmosphere. Optimizing the catalyst and ligand system to speed up the catalytic cycle can reduce homocoupling. Sometimes, moderately increasing the temperature can also favor the desired cross-coupling over homocoupling.
Data Presentation
The following tables summarize reaction conditions from literature for Suzuki-Miyaura couplings with thiadiazole derivatives. Note that optimal conditions can be highly substrate-dependent.
Table 1: Suzuki-Miyaura Coupling of 3,5-dichloro-1,2,4-thiadiazole with Arylboronic Acids [5]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.2) | Toluene/H₂O/MeOH | Reflux | 18 | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 65 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.2) | Toluene/H₂O/MeOH | Reflux | 18 | 3-Chloro-5-(4-methylphenyl)-1,2,4-thiadiazole | 62 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.2) | Toluene/H₂O/MeOH | Reflux | 18 | 3-Chloro-5-phenyl-1,2,4-thiadiazole | 58 |
| 4-Methoxyphenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (5) | K₂CO₃ (2.2) | Toluene/H₂O/MeOH | Reflux | 18 | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 75 |
Table 2: General Conditions for Suzuki Coupling of Bromobenzothiazoles (as a proxy) [6]
| Catalyst (mol%) | Ligand (if separate) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (1-5) | - | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 80-110 |
| PdCl₂(dppf) (1-5) | - | K₂CO₃, K₃PO₄ | DMF, Toluene | 80-110 |
| Pd(OAc)₂ (1-5) | Buchwald Ligands | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | 80-110 |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromothiadiazole
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
Bromothiadiazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Round-bottom or Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom or Schlenk flask, add the bromothiadiazole, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low conversion in Suzuki reactions.
Caption: A decision tree to guide catalyst and ligand selection for bromothiadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
A Note on the Substrate: This guide focuses on Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. While the initial query mentioned the 1,2,3-thiadiazole isomer, the available literature and chemical databases predominantly feature the 1,3,4-thiadiazole isomer in cross-coupling reactions. The principles and troubleshooting steps outlined here are broadly applicable to related brominated heterocycles.
The bromine atom at the 5-position of the thiadiazole ring is highly reactive, making this compound a versatile building block for introducing diverse functionalities through metal-catalyzed cross-coupling reactions.[1] This technical guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing these crucial transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your coupling experiments.
Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What should I check first?
A1: When a Suzuki coupling fails, a systematic check of your reagents and conditions is the first step.[2]
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[3] Palladium(0) catalysts and phosphine ligands are susceptible to oxidation, which deactivates them.[2][3] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[2][4]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of boronic acids.[2][5] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Reagent Quality: Boronic acids can degrade over time, especially if they are electron-deficient, through a process called protodeboronation where the boronic acid group is replaced by a hydrogen atom.[3][6] Use fresh, high-purity boronic acid.
-
Base Selection: The base is crucial for activating the boronic acid but can also promote side reactions.[3] Ensure the base is of high purity and sufficiently soluble in the reaction medium.[3] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][7]
Q2: I'm observing significant amounts of a dehalogenated side product (Ethyl 1,3,4-thiadiazole-2-carboxylate). How can I minimize this?
A2: Dehalogenation is a common side reaction where the bromine atom is replaced by hydrogen. This can occur after the oxidative addition step if the palladium complex reacts with a hydride source in the mixture.[5]
-
Amine Bases and Solvents: Be cautious when using amine bases or alcoholic solvents, as they can sometimes act as hydride donors.[5]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions. Monitor the reaction progress closely by TLC or LC-MS.[2]
Q3: My Sonogashira coupling is not proceeding. What are the key parameters to investigate?
A3: The Sonogashira reaction, which couples terminal alkynes, has its own specific requirements.[8][9]
-
Copper(I) Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst.[8][10] Ensure the CuI is fresh and not discolored (it should be off-white).
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically required.[10][11] It must be anhydrous and of high purity.
-
Anaerobic Conditions: Like other palladium-catalyzed reactions, the exclusion of oxygen is critical.[10] However, be aware that oxygen can also cause the homocoupling of alkynes (Glaser coupling), another potential side reaction.
-
Copper-Free Variants: If copper-related side reactions are an issue, consider a copper-free Sonogashira protocol. These often require specific ligands and stronger bases.[9][10]
Q4: I am attempting a Buchwald-Hartwig amination and observing no product. What are the common pitfalls?
A4: The Buchwald-Hartwig amination is used to form C-N bonds by coupling an amine with the aryl bromide.[12][13]
-
Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., X-Phos, tBuBrettPhos) are often required, especially for challenging substrates.[14][15][16]
-
Base Strength: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[15][16][17] The base must be strong enough to deprotonate the amine.
-
Substrate Compatibility: Five-membered heterocycles can sometimes inhibit or deactivate the palladium catalyst.[16] Using specialized precatalysts can often overcome this issue.[16]
Q5: How do I address poor solubility of my starting materials?
A5: Poor solubility can prevent the reaction from proceeding efficiently.[6]
-
Solvent System: Experiment with different solvents or solvent mixtures. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF, sometimes with water as a co-solvent.[3][6]
-
Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential degradation of reagents or catalysts.[2]
-
Concentration: Adjust the concentration of your reactants. Typical concentrations range from 0.1 M to 0.5 M with respect to the limiting reagent.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for various cross-coupling reactions. Note that optimal conditions will vary based on the specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂[7][18] | 1-5 mol% loading is typical. |
| Ligand | Xantphos, SPhos, PPh₃[19] | Ligand-to-metal ratio is often 1:1 to 4:1.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[3][7] | 2-3 equivalents are generally used. |
| Solvent | Dioxane/H₂O, Toluene, DME[3][7] | Anhydrous and degassed solvents are crucial.[3] |
| Temperature | 80 - 110 °C[2][7] | Monitor for thermal degradation of starting materials. |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄[9] | 2-5 mol% is a common starting point. |
| Cu Co-catalyst | CuI (Copper(I) iodide)[8] | Typically 1-5 mol%. Not used in copper-free methods. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA)[11] | Must be anhydrous. Also often serves as a co-solvent. |
| Solvent | THF, DMF, Toluene[20] | Anhydrous conditions are required.[10] |
| Temperature | Room Temperature to 80 °C[8][11] | Reaction can often be run under mild conditions.[8] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or specific precatalysts[15][16] | Precatalysts often give superior results.[16] |
| Ligand | X-Phos, BINAP, tBuBrettPhos[12][15][16] | Bulky, electron-rich ligands are essential.[17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS[16][17] | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF[15] | Must be anhydrous. |
| Temperature | 80 - 120 °C | Reaction temperature depends on substrate reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate.[21]
-
Materials:
-
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/H₂O)
-
-
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Add the palladium catalyst to the stirring mixture.
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
-
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure for the Sonogashira coupling of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate.[11]
-
Materials:
-
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with argon (repeat 3 times).
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent. Wash with a saturated aqueous solution of ammonium chloride to remove amine salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Caption: The catalytic cycle of a generic Pd-catalyzed cross-coupling reaction.[22]
Caption: A typical experimental workflow for a cross-coupling reaction.[21]
Caption: A decision tree for troubleshooting common coupling reaction issues.[2]
References
- 1. 5-Bromo-1,3,4-thiadiazole-2-carboxamide|CAS 1030613-09-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Preventing debromination of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the debromination of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound?
While the 1,2,3-thiadiazole ring is generally stable due to its aromatic character, the carbon-bromine bond can be susceptible to cleavage under certain conditions.[1] The electron-withdrawing nature of the thiadiazole ring can influence the reactivity of the C-Br bond.[2][3] Like many aryl bromides, debromination can occur under reductive conditions or via nucleophilic substitution reactions.[4][5][6][7]
Q2: What are the most common causes of debromination for this compound?
The most frequent causes of unintentional debromination include:
-
Exposure to reducing agents: This is a primary cause. Common laboratory reagents that can act as reducing agents include sodium borohydride, sodium bisulfite, and catalytic hydrogenation setups (e.g., H₂/Pd/C).[6][7][8]
-
Reaction with strong nucleophiles: While aryl halides are generally less reactive towards nucleophiles than alkyl halides, reactions can occur, especially at elevated temperatures.[5]
-
Instability during synthesis or workup: Side reactions during the synthesis, such as incomplete diazotization or the presence of reducing impurities, can lead to the formation of the debrominated analog. The use of quenching agents like sodium thiosulfate in workup can also be a potential source of reduction.[9]
-
Photochemical degradation: Although less common, prolonged exposure to high-energy light sources can potentially induce C-Br bond cleavage.
Q3: How can I detect and quantify debromination?
Several analytical techniques can be employed to detect and quantify the extent of debromination:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the brominated compound from its debrominated counterpart and quantifying their relative amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of a reaction mixture, with the mass spectrometer providing clear evidence of the presence or absence of the bromine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new aromatic proton signal in place of the bromine atom, while ¹³C NMR will show a shift in the signal of the carbon atom that was previously bonded to bromine.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the debromination of this compound.
Symptom 1: Low or no yield of the desired brominated product, with the starting material consumed.
| Potential Cause | Suggested Solution |
| Reductive conditions during the reaction. | Carefully review all reagents and catalysts used in your reaction. Avoid known reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation unless specifically required for a different part of the molecule. If a reduction is necessary elsewhere, consider using a chemoselective reducing agent that does not affect the aryl bromide.[6][7] |
| Debromination during workup. | If using a quenching agent like sodium thiosulfate or sodium bisulfite, consider minimizing its concentration or contact time. An alternative is to perform a simple aqueous wash followed by extraction. |
| High reaction temperature. | Some reactions, especially with nucleophiles, can be sensitive to temperature. Try running the reaction at a lower temperature to see if the formation of the debrominated byproduct is reduced. |
Symptom 2: Presence of a significant amount of the debrominated impurity in the final product.
| Potential Cause | Suggested Solution |
| Co-purification of the debrominated analog. | Optimize your purification method. Reverse-phase HPLC often provides better separation of halogenated and non-halogenated analogs than normal-phase column chromatography. |
| Decomposition during purification. | If using column chromatography, ensure the silica gel or alumina is neutral. Acidic or basic stationary phases can sometimes promote degradation. Also, minimize the time the compound spends on the column. |
| Instability of the isolated product. | Store the purified this compound in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to light or air. |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light. For long-term storage, keep it in a refrigerator or freezer under an inert atmosphere.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The polarity gradient should be shallow to ensure good separation.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Aids
Caption: Troubleshooting logic for debromination.
Caption: General purification workflow.
References
- 1. isres.org [isres.org]
- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the cross-coupling of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions applicable to this compound?
A1: The most common and applicable palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Sonogashira (C-C bond formation with alkynes), and Heck (C-C bond formation with alkenes) reactions. The choice of reaction will depend on the desired final product.
Q2: Which palladium catalysts are a good starting point for these reactions?
A2: For initial screenings, versatile palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with appropriate ligands. For more reproducible results and for challenging couplings, pre-formed catalysts such as Pd(PPh₃)₄ or more advanced Buchwald-type precatalysts (e.g., XPhos-Pd-G3) can be excellent choices.
Q3: How do I select the appropriate ligand for my reaction?
A3: Ligand selection is critical for a successful cross-coupling reaction. For Suzuki-Miyaura and Heck reactions, phosphine ligands like PPh₃ can be effective. However, for electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often provide superior results. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands such as XPhos and RuPhos are generally required to facilitate the reductive elimination step.
Q4: What is the role of the base in these reactions, and how do I choose one?
A4: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki-Miyaura) or deprotonating the coupling partner. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (e.g., triethylamine). The choice of base can significantly impact the reaction yield and should be screened for optimal performance. For Suzuki-Miyaura couplings, K₂CO₃ and Cs₂CO₃ are good starting points.[1]
Q5: My reaction is not working or giving a very low yield. What are the first troubleshooting steps?
A5: When facing low or no product yield, a systematic approach is crucial. First, ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] Check the activity of your palladium catalyst. If the issue persists, consider screening different ligands, bases, solvents, and reaction temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst. |
| Inefficient ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | |
| Inappropriate base | Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Poor quality of reagents | Ensure all reagents, especially the boronic acid (for Suzuki), are pure and dry. | |
| Significant Debromination (Loss of Bromine) | Slow transmetalation | Increase the concentration of the coupling partner or use a more reactive derivative. Optimize the base and solvent system.[3] |
| Presence of a proton source | Ensure all solvents and reagents are strictly anhydrous. | |
| High reaction temperature | Lower the reaction temperature to minimize this side reaction. | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| Catalyst decomposition | Use a more stable catalyst/ligand system. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Add a fresh portion of the catalyst and ligand to the reaction mixture. |
| Product inhibition | Dilute the reaction mixture or consider a different solvent. |
Catalyst and Ligand Selection for Different Cross-Coupling Reactions
| Reaction Type | Recommended Palladium Source | Recommended Ligands | Typical Base | Common Solvents |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, with water |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, i-Pr₂NH (with CuI co-catalyst) | THF, DMF, Toluene |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
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Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3x).
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Add the degassed anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 90-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low yield in cross-coupling.
References
Technical Support Center: Purification of Crude Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side-products from the Hurd-Mori synthesis, and byproducts from the bromination step. These may include:
-
Unreacted Hydrazone Precursor: The starting material for the Hurd-Mori cyclization.
-
Oxadiazine-dione Side-product: A potential byproduct of the Hurd-Mori synthesis is the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[1]
-
Over-brominated or Isomeric Products: The bromination step may yield di-brominated species or regioisomers, depending on the reaction conditions.
-
Hydrolyzed Carboxylic Acid: The ester group can be sensitive to acidic or basic conditions during workup, leading to the formation of 5-bromo-1,2,3-thiadiazole-4-carboxylic acid.
-
Degradation Products: The 1,2,3-thiadiazole ring can be unstable under harsh acidic or basic conditions.[1]
Q2: My final product is a brownish oil or discolored solid. What is the likely cause?
A2: Discoloration often indicates the presence of residual starting materials, polymeric byproducts, or degradation products. The use of old or decomposed thionyl chloride in the Hurd-Mori synthesis can also lead to colored impurities.[2] Ensuring the purity of starting materials and using fresh reagents is crucial.[2][3]
Q3: I am observing a low yield after purification. What are the potential reasons?
A3: Low yields can be attributed to several factors including incomplete reaction, product degradation during workup or purification, or suboptimal purification techniques. The Hurd-Mori reaction is sensitive to the purity of the hydrazone starting material and the quality of the thionyl chloride.[2][3] Additionally, the 1,2,3-thiadiazole ring's sensitivity to strong acids and bases can lead to product loss during extraction and purification.[1]
Q4: Can I use recrystallization to purify my crude product?
A4: Yes, recrystallization is a potential purification method for 1,2,3-thiadiazole derivatives.[1] The choice of solvent is critical and needs to be determined empirically. Common solvent systems for recrystallization include ethanol/water and ethyl acetate/hexanes.
Troubleshooting Guides
Issue 1: Persistent Impurity Peak in NMR/LC-MS after Column Chromatography
Possible Cause: The impurity may co-elute with the desired product under the current chromatography conditions.
Troubleshooting Steps:
-
Adjust Solvent System Polarity: Modify the eluent system. A common system for similar compounds is a gradient of ethyl acetate in hexanes.[4] Try a shallower gradient or a different solvent system altogether (e.g., dichloromethane/methanol for more polar compounds).
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina.
-
Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove the persistent impurity.
Issue 2: Product Degradation During Purification
Possible Cause: The 1,2,3-thiadiazole ring is sensitive to acidic and basic conditions.[1] Traces of acid or base on glassware or in solvents can cause degradation.
Troubleshooting Steps:
-
Neutralize Glassware: Ensure all glassware is thoroughly washed and rinsed with a neutral solvent before use.
-
Use Neutral Solvents: Use high-purity, neutral solvents for extraction and chromatography.
-
Avoid Harsh Conditions: During workup, use mild bases like sodium bicarbonate for neutralization and avoid strong acids.
Data Presentation
Table 1: Typical Column Chromatography Parameters for Purification of a Related Isomer (Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate)
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [4] |
| Mobile Phase | 20-25% Ethyl Acetate in Hexanes | [4] |
| Typical Yield | 71% (white needles) | [4] |
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Column Chromatography
This protocol is a general guideline based on the purification of a similar compound and may require optimization.
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
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Column Packing: Pack a silica gel column with a slurry of silica in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying crude this compound.
References
Alternative brominating agents for thiadiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the bromination of thiadiazoles. It focuses on alternative brominating agents to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for thiadiazole synthesis?
A1: Traditionally, elemental bromine (Br₂) in solvents like acetic acid or chloroform has been widely used.[1][2] However, due to its hazardous nature, N-Bromosuccinimide (NBS) has become a more common and safer alternative for the bromination of various heterocycles, including thiadiazoles.[3][4]
Q2: Why should I consider alternative brominating agents to Br₂ or NBS?
A2: While effective, Br₂ is highly toxic and corrosive. NBS is safer but can sometimes be a less powerful brominating agent, requiring harsh conditions or leading to low yields.[3][5] Alternative agents can offer several advantages:
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Greener Chemistry: Reagent systems like H₂O₂/HBr use less toxic materials and can often be performed in aqueous media.[6][7][8]
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Improved Selectivity: Certain reagents, like Copper(II) bromide (CuBr₂), can offer better regioselectivity for specific positions on the thiadiazole ring, which is crucial when multiple reactive sites are present.[9]
-
Milder Conditions: Some alternatives operate under milder temperatures and pH, which is beneficial for sensitive substrates.
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Enhanced Safety: Avoiding the use of elemental bromine significantly reduces handling risks.[3][4]
Q3: How do I choose the right brominating agent for my specific thiadiazole derivative?
A3: The choice depends on several factors, including the electronic nature of substituents on the thiadiazole ring, the desired position of bromination (regioselectivity), and the substrate's stability. For electron-rich thiadiazoles, milder agents like NBS or CuBr₂ are often sufficient. For deactivated rings, more aggressive conditions, such as using NBS in concentrated sulfuric acid, may be necessary.[3][4]
Troubleshooting Guide
This section addresses specific issues you might encounter during the bromination of thiadiazoles.
Problem 1: Low or No Conversion to the Brominated Product
-
Q: My reaction shows a very low yield or mostly unreacted starting material. What are the possible causes and solutions?
-
A:
-
Insufficient Reagent Reactivity: The brominating agent may not be strong enough for your substrate. If using NBS with an electron-deficient thiadiazole, the reaction may be sluggish.
-
Poor Reagent Quality: N-Bromosuccinimide can decompose over time. Similarly, reagents like thionyl chloride, sometimes used in related syntheses, are highly sensitive to moisture.[11]
-
Solution: Use a fresh bottle of the brominating agent or recrystallize older batches of NBS. Ensure all solvents are anhydrous if the reaction is moisture-sensitive.
-
-
Suboptimal Temperature: The reaction may require more energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. For some systems, refluxing may be necessary. However, be cautious as excessive heat can cause degradation.[12]
-
-
Problem 2: Formation of Multiple Brominated Products (Poor Regioselectivity)
-
Q: I am getting a mixture of mono- and di-brominated products, or the bromine is adding to the wrong position. How can I improve selectivity?
-
A:
-
Over-bromination: This occurs when the brominating agent is too reactive or used in excess.
-
Solution 1: Reduce the equivalents of the brominating agent used. A stoichiometric amount (1.0-1.1 equivalents) is often sufficient for mono-bromination.
-
Solution 2: Lower the reaction temperature. Performing the reaction at 0°C or even lower can often improve selectivity.
-
-
Incorrect Regioselectivity: The inherent electronic properties of your thiadiazole direct the substitution pattern.
-
Solution: Change the brominating agent. Copper(II) bromide (CuBr₂) has been shown to provide excellent regioselectivity for the 5-position of 2-amino-1,3-thiazoles, a related heterocyclic system.[9] This selectivity arises from a different reaction mechanism compared to NBS or Br₂.
-
-
Problem 3: Decomposition of Starting Material or Product
-
Q: My starting material is being consumed, but I am not isolating the desired product, only tar or unidentifiable byproducts. What is happening?
-
A:
-
Harsh Reaction Conditions: Strong acids (like H₂SO₄) or high temperatures can degrade sensitive functional groups on your thiadiazole ring.
-
Instability of the Product: The brominated thiadiazole itself might be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed quickly and at low temperatures. A buffered aqueous quench (e.g., with sodium bicarbonate) can neutralize excess acid promptly.
-
-
Comparison of Brominating Agents
The following table summarizes key quantitative data for different brominating agents used on thiadiazole and related heterocyclic cores.
| Brominating Agent/System | Substrate Example | Conditions | Yield (%) | Key Advantages/Disadvantages |
| NBS / H₂SO₄ | 2,1,3-Benzothiadiazole | CHCl₃, conc. H₂SO₄, Room Temp. | ~80% | Adv: Safer than Br₂, effective for deactivated rings.[3][4] Disadv: Requires strong, corrosive acid. |
| Br₂ / Acetic Acid | 2-Aminothiazole | Acetic Acid, 0°C to Room Temp. | 75% | Adv: Inexpensive and potent. Disadv: Highly toxic and corrosive, can lead to over-bromination.[1] |
| CuBr₂ | 2-Amino-1,3-thiazole | Acetonitrile, Room Temp. | 94% | Adv: Excellent regioselectivity, mild conditions.[9] Disadv: Requires stoichiometric copper, potential for metal contamination. |
| H₂O₂ / HBr (aq) | Various Aromatics | Water, Ambient Temp. | High | Adv: "Green" reagents, mild conditions, safe.[6][8] Disadv: May not be suitable for all substrates; can lead to oxidation side products.[10] |
Key Experimental Protocols
Protocol 1: Bromination of 2,1,3-Benzothiadiazole using NBS in H₂SO₄ [3][4]
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Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,1,3-benzothiadiazole (1.0 eq) in chloroform.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (96%) to the stirred solution, maintaining the low temperature.
-
NBS Addition: Add N-Bromosuccinimide (NBS) (2.2 eq for di-bromination) portion-wise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the solid product. Recrystallization from a suitable solvent like ethanol or purification by column chromatography may be performed if necessary.
Protocol 2: Regioselective Bromination of 2-Amino-1,3-thiazole using CuBr₂ [9]
-
Setup: To a solution of the 2-aminothiazole derivative (1.0 eq) in acetonitrile, add Copper(II) bromide (CuBr₂) (2.0 eq).
-
Reaction: Stir the resulting suspension at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the 2-amino-5-bromothiazole derivative.
Decision & Troubleshooting Workflows
The following diagrams illustrate logical workflows for selecting a brominating agent and troubleshooting common issues.
Caption: Decision workflow for selecting a suitable brominating agent.
Caption: Troubleshooting workflow for low-yield bromination reactions.
References
- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions in the synthesis of thiadiazole derivatives
Technical Support Center: Thiadiazole Synthesis
This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my thiadiazole synthesis reaction highly exothermic?
A1: The formation of the stable aromatic thiadiazole ring is an energetically favorable process that releases significant heat (an exotherm). The primary sources of this heat depend on your synthetic route:
-
Acid-Catalyzed Cyclization: Syntheses involving the cyclization of thiosemicarbazides or similar precursors often use strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid.[1][2] The initial mixing of these acids with your reaction solvent and reagents can be highly exothermic, followed by the heat generated from the cyclization reaction itself.
-
Hantzsch Thiazole/Thiadiazole Synthesis: This is a condensation reaction between an α-haloketone and a thioamide or thiourea derivative.[3][4] The formation of the new carbon-sulfur and carbon-nitrogen bonds during ring closure is the main heat-generating step.
-
Oxidative Cyclization: Methods that use oxidizing agents to form the thiadiazole ring can also be strongly exothermic.
Q2: What is a thermal runaway and why is it dangerous?
A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[5] It occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[6] This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, causing it to generate even more heat. This positive feedback loop can lead to boiling of solvents, dangerous pressure build-up, vessel rupture, and the release of toxic materials.[7]
Q3: What proactive steps can I take to prevent a thermal runaway?
A3: A thorough understanding of your reaction's thermal hazards is critical before starting an experiment.[8]
-
Controlled Reagent Addition: For highly exothermic reactions, use a semi-batch process where one reactant is added slowly and controllably to the other.[8] This allows the cooling system to keep pace with heat generation. Avoid charging all reactants at once.
-
Adequate Cooling: Ensure your reaction vessel is properly immersed in a cooling bath (ice/water, cryocooler) with efficient stirring to maximize heat transfer.
-
Low-Temperature Start: Starting the reaction at a lower temperature can help manage the initial exotherm. Be cautious, as excessively low temperatures can lead to the accumulation of unreacted reagents, posing a risk if the cooling fails later.[9]
-
Dilution: Running the reaction in a larger volume of an appropriate solvent can help absorb the heat generated, though this may affect reaction kinetics.
-
Calorimetry Studies: For scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR) in a worst-case cooling failure scenario.[5][6]
Q4: Can running my reaction too cold be a problem?
A4: Yes. If the reaction temperature is too low, the reaction rate may be too slow, leading to a dangerous accumulation of unreacted starting materials.[9] If cooling is then lost or the temperature subsequently rises, this large amount of unreacted material can react all at once, overwhelming the cooling system and causing a thermal runaway.[9] It is crucial to operate within a defined safe temperature range.
Troubleshooting Guide
Issue 1: The reaction temperature is rising uncontrollably and rapidly.
This indicates a potential thermal runaway. Prioritize safety immediately.
-
Cause: The rate of heat generation is significantly exceeding the rate of heat removal. This may be due to a cooling system failure, an excessive rate of reagent addition, or an incorrect concentration of reactants.[7]
-
Immediate Action:
-
Stop the addition of any further reagents.
-
If possible and safe, increase the efficiency of the cooling system (e.g., lower the bath temperature, add more ice/dry ice).
-
If the temperature continues to rise unabated, enact your lab's emergency shutdown procedure. This may involve emergency quenching by adding a cold, inert solvent or a reaction inhibitor, or evacuating the area.
-
Alert personnel in the vicinity and your lab supervisor.
-
Issue 2: The temperature is slowly creeping above the target setpoint.
-
Cause: The reaction is generating slightly more heat than the cooling system can handle at its current setting, or the cooling efficiency has decreased.
-
Solution:
-
Temporarily pause the addition of the limiting reagent.
-
Check your cooling system. Ensure the cooling bath is at the correct temperature and that there is adequate circulation of the cooling medium. For jacketed reactors, verify the chiller is functioning correctly and the flow rate is sufficient.[8]
-
Once the temperature is back within the desired range, resume reagent addition at a slower rate.
-
Issue 3: A vigorous, unexpected gas evolution is observed alongside a temperature spike.
-
Cause: This is a critical sign of a potential runaway reaction that may also involve decomposition.[5] The secondary decomposition reactions can be triggered by the high temperatures of the primary exotherm and often produce large volumes of gas, leading to rapid pressurization.[6]
-
Immediate Action:
-
Do not attempt to cap or seal the vessel.
-
Follow the same safety procedures as for an uncontrollable temperature rise (Issue 1), with a heightened alert for rapid pressure build-up.
-
Evacuate the fume hood and the immediate area.
-
Data Presentation: Reaction Conditions
The following tables summarize conditions from literature for common thiadiazole synthesis methods.
Table 1: Hantzsch Synthesis Conditions for Aminothiazole Derivatives
| Method | Temperature (°C) | Time (min) | Solvent | Yield (%) | Reference |
| Microwave | 90 | 15 | Methanol | 71 | [10] |
| Microwave | 90 | 30 | Methanol | 95 | [10] |
| Microwave | 90-120 | 15 | Ethanol | 79 | [10] |
| Conventional | 65 | 120-210 | Ethanol/Water | 79-90 | [3] |
| Ultrasonic | Room Temp. | 90-120 | Ethanol/Water | 85-94 | [3] |
| Conventional | 65-70 | 30-60 | Methanol | Variable | [4] |
Table 2: Acid-Catalyzed Cyclization of Thiosemicarbazones
| Starting Material | Dehydrating Agent | Temperature (°C) | Time (h) | Workup | Reference |
| Substituted Thiosemicarbazone | Conc. H₂SO₄ | 90 | 2 | Pour on ice, neutralize with NH₃ | [2] |
| Thiosemicarbazide & Carboxylic Acid | Polyphosphoric Acid & Conc. H₂SO₄ | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 4-Phenylthiazole-2-amine
This protocol is adapted from a general laboratory procedure and should be performed with appropriate safety precautions.[4]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Solvent Addition: Add 10 mL of methanol to the flask.
-
Heating: Place the flask in a heating mantle or oil bath pre-heated to 70°C. Stir the mixture and allow it to reflux gently (approximately 65-70°C) for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 30 mL of a cold 5% sodium carbonate (Na₂CO₃) solution. Stir the mixture; a solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid (filter cake) with cold deionized water to remove any residual salts.
-
Drying: Carefully transfer the solid to a watch glass and allow it to air dry completely.
Protocol 2: Synthesis of 2-Amino-1,3,4-thiadiazoles via Acid-Catalyzed Cyclization
This protocol involves strong acid and high temperatures. Extreme caution is required. Perform in a chemical fume hood with personal protective equipment.[2]
-
Reaction Setup: In a flask capable of withstanding high temperatures, place the starting thiosemicarbazone (0.05 mol).
-
Acid Addition: Carefully and slowly add 10 mL of concentrated sulfuric acid to the flask while stirring in an ice bath to manage the initial exotherm of mixing.
-
Heating: Once the initial mixing is complete and the temperature is stable, heat the mixture in a water bath at 90°C for 2 hours with continuous stirring.
-
Workup: After the reaction period, carefully remove the flask from the heat and allow it to cool slightly.
-
Precipitation: In a large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This will precipitate the product and dilute the acid.
-
Neutralization: While cooling the beaker in an ice bath, slowly add a concentrated ammonia solution dropwise to neutralize the excess sulfuric acid until the solution is basic. A solid precipitate will form.
-
Isolation: Filter the solid product, wash thoroughly with cold water and then with diethyl ether, and recrystallize from a suitable solvent like ethanol.
Visualized Workflow and Logic Diagrams
The following diagrams illustrate key logical workflows for managing exothermic reactions.
Caption: Troubleshooting workflow for thermal excursions.
Caption: Key principles for designing safer exothermic processes.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. wjarr.com [wjarr.com]
- 7. aidic.it [aidic.it]
- 8. fauske.com [fauske.com]
- 9. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Isomers
Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are significant scaffolds in medicinal chemistry and materials science.[1][2] The arrangement of the heteroatoms gives rise to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1][3] Among these, the 1,2,3- and 1,3,4-isomers are widely studied, each exhibiting a unique reactivity profile that dictates its synthetic utility and biological applications.[4][5] This guide provides a detailed comparison of the chemical reactivity of 1,2,3-thiadiazole and 1,3,4-thiadiazole, supported by established chemical principles and reaction examples.
Introduction to Isomeric Differences
The positioning of the nitrogen atoms relative to the sulfur atom in 1,2,3-thiadiazole and 1,3,4-thiadiazole profoundly influences the electron distribution within the aromatic ring, and consequently, their chemical behavior. The 1,3,4-thiadiazole isomer is noted for its thermal stability and is considered a bioisostere of pyrimidine, a key component of nucleic acids.[4] In contrast, the 1,2,3-thiadiazole ring is susceptible to thermal and photochemical decomposition, a reaction pathway that readily allows for the extrusion of a nitrogen molecule.[6]
Comparative Reactivity Overview
The reactivity of these isomers is largely governed by the electron-deficient nature of their carbon atoms, making them generally susceptible to nucleophilic attack.[7] However, the degree and nature of this reactivity, along with their behavior in other reaction types, show marked differences.
| Reaction Type | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole |
| Nucleophilic Substitution | The C5 position is the preferential site for nucleophilic attack due to low electron density. | Highly susceptible to nucleophilic attack, especially at the C2 and C5 positions. Halogenated derivatives are important intermediates for substitution reactions.[3][7] |
| Electrophilic Substitution | Electrophilic substitution at the C4 and C5 positions is not facile due to the electron-deficient nature of these carbons. | Generally inert towards electrophilic substitution on the carbon atoms. Electrophilic attack, such as quaternization, occurs at the ring nitrogen atoms.[8] |
| Cycloaddition Reactions | Can participate in cycloaddition reactions, though less commonly reported compared to its fragmentation. | Participates in 1,3-dipolar cycloaddition reactions, for instance, with benzyne.[3] |
| Ring Opening Reactions | Susceptible to ring opening under the action of bases, leading to the formation of acetylene thiolates after nitrogen extrusion.[4] | The ring can be opened by strong nucleophiles or bases.[3] |
| Thermal/Photochemical Reactions | A characteristic reaction is the thermal or photochemical extrusion of N₂ to form a thiirene intermediate, which can then rearrange.[6] | Generally more stable, but can undergo fragmentation under certain thermal and photochemical conditions. |
Key Reaction Pathways and Mechanisms
Nucleophilic Aromatic Substitution
Both isomers undergo nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring.
1,3,4-Thiadiazole: The presence of two electronegative nitrogen atoms significantly lowers the electron density at the C2 and C5 positions, facilitating nucleophilic attack.[3] Halogenated 1,3,4-thiadiazoles are common substrates for these reactions.
1,2,3-Thiadiazole: Similarly, the C5 position of the 1,2,3-thiadiazole ring is the primary site for nucleophilic substitution.
Ring Opening and Fragmentation
A key differentiator in the reactivity of the two isomers is their stability and subsequent reaction pathways upon ring opening.
1,2,3-Thiadiazole: Under basic conditions, the 1,2,3-thiadiazole ring can be cleaved, leading to the liberation of nitrogen gas and the formation of an acetylene thiolate intermediate.[4] This intermediate can be trapped with various electrophiles.
1,3,4-Thiadiazole: Ring fission of the 1,3,4-thiadiazole ring can be induced by strong nucleophiles or bases, often leading to rearrangement products.[3]
Experimental Protocols
While direct comparative studies with identical substrates and conditions are scarce in the literature, representative protocols for key reactions of each isomer are provided below.
Protocol 1: Nucleophilic Substitution on a 1,3,4-Thiadiazole Derivative
This protocol describes a typical nucleophilic substitution reaction on a 2-chloro-1,3,4-thiadiazole derivative.
Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole:
-
A solution of 2-chloro-5-substituted-1,3,4-thiadiazole (1 mmol) in a suitable solvent such as ethanol or DMF is prepared.
-
An excess of the desired amine (e.g., ammonia, primary or secondary amine, 2-5 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 2-amino-5-substituted-1,3,4-thiadiazole.[3]
Protocol 2: Hurd-Mori Synthesis of a 1,2,3-Thiadiazole
The Hurd-Mori synthesis is a classical method for the preparation of 1,2,3-thiadiazoles from hydrazones.
Synthesis of a 4,5-disubstituted-1,2,3-thiadiazole:
-
To a stirred solution of the appropriate α-acylketone N-tosylhydrazone (1 mmol) in a suitable solvent like dioxane or dichloromethane, thionyl chloride (2-3 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then carefully poured into ice-water and neutralized with a base such as sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the 4,5-disubstituted-1,2,3-thiadiazole.
Conclusion
References
- 1. wjpmr.com [wjpmr.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry. Its derivatives are known for a wide spectrum of pharmacological activities.[1][2][3][4][5] The mesoionic character of the thiadiazole ring allows compounds containing it to readily cross cellular membranes and interact with various biological targets, making them promising candidates for drug development.[2][3][6][7] This guide provides an objective comparison of the anticancer and antimicrobial activities of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate and its structural analogs, supported by experimental data and detailed protocols.
Anticancer Activity: A Promising Frontier
Thiadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the disruption of microtubule dynamics, inhibition of essential proteins like Heat Shock Protein 90 (Hsp90), and modulation of key signaling pathways such as the Akt pathway.[6][8] A primary mechanism of their anticancer effect is the induction of apoptosis, or programmed cell death.[6][8]
In Vitro Cytotoxicity
The cytotoxic effects of various thiadiazole analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.
Table 1: Comparative in Vitro Cytotoxicity (IC50) of Thiadiazole Analogs against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Thiadiazole Derivative 109 | Murine Sarcoma (S180) | Growth Inhibition: 81.0% at 40 mg/kg | - | - |
| 1,2,3-Thiadiazole Derivative 112 | Breast Cancer (MCF-7) | 8.1 µg/mL | Doxorubicin | 3.13 µg/mL |
| 1,3,4-Thiadiazole Derivative 6e | Breast Cancer (MCF-7) | 3.85 | BG45 | > 200 |
| 1,3,4-Thiadiazole Derivative 8l | Pancreatic Cancer (Panc-1) | 12.22 | Sorafenib | 11.50 |
| 1,3,4-Thiadiazole Derivative 8l | Liver Cancer (Huh-7) | 10.11 | Cisplatin | 12.70 |
| Compound 3 | Rat Glioma (C6) | 10.11 | - | - |
| Compound 8 | Rat Glioma (C6) | 1.12 | - | - |
| Compound 71 (Ciprofloxacin derivative) | Liver Cancer (Huh-7) | 25.75 | - | - |
| Tegafur Derivative 73 | Gastric Cancer (HGC27) | 0.16-100 µg/mL | - | - |
| Compound 14a | Breast Cancer (MCF-7) | 2.32 | - | - |
| Compound 14a | Liver Cancer (HepG2) | 8.35 | - | - |
Data compiled from multiple sources.[1][2][8][9][10][11]
Mechanism of Action: Induction of Apoptosis
A significant body of research indicates that thiadiazole derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the cell death program.[12] Specifically, the activation of caspase-3 is a key event in the apoptotic cascade.[13] Furthermore, these compounds can influence the expression of Bcl-2 family proteins, which are crucial regulators of apoptosis.[14][15]
Antimicrobial Activity: A Broad Spectrum of Efficacy
Thiadiazole derivatives have also been extensively investigated for their antimicrobial properties. They exhibit activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][16][17][18]
In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC) of Thiadiazole Analogs
| Compound/Analog | Staphylococcus aureus (Gram +) | Bacillus subtilis (Gram +) | Escherichia coli (Gram -) | Pseudomonas aeruginosa (Gram -) | Candida albicans (Fungus) |
| Thiadiazole Series 1 | >100 µg/mL | 6.25-100 µg/mL | >100 µg/mL | >100 µg/mL | 12.5-100 µg/mL |
| Thiadiazole Series 2 | 12.5-50 µg/mL | 3.12-25 µg/mL | 25->100 µg/mL | >100 µg/mL | 6.25-50 µg/mL |
| Ampicillin (Reference) | - | 0.78 µg/mL | - | - | - |
| Gentamicin (Reference) | - | - | 3.12 µg/mL | - | - |
| Amphotericin B (Reference) | - | - | - | - | 0.48 µg/mL |
Data represents a summary of findings for various 1,3,4-thiadiazole derivatives.[16][19] Generally, derivatives were more active against B. subtilis and fungal strains.[19]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial enzymes in living cells.[20]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[21]
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole compounds for 48-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[21]
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 2 to 4 hours at 37°C, until a purple precipitate is visible.[21][22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[21]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13] The assay utilizes a substrate, such as DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric), which is cleaved by active caspase-3 to produce a detectable signal.[13][24]
Protocol (Colorimetric):
-
Induce Apoptosis: Treat cells with the thiadiazole compound to induce apoptosis.
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release cellular contents.[24][25] Incubate on ice for 10-30 minutes.[24][25]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[26]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.[13][26]
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[24][25]
-
Absorbance Reading: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.[24]
Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of apoptosis.[14][26] It is used to analyze the expression levels of key apoptotic markers like cleaved caspases and Bcl-2 family proteins.[14][15]
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[21][26]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[26]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by mixing with Laemmli sample buffer and heating. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][26]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][26]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin).[14][26]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[26]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.[14]
Conclusion
The available data strongly suggest that this compound and its analogs represent a versatile and potent class of compounds with significant biological activity. Their demonstrated efficacy against various cancer cell lines, often through the induction of apoptosis, highlights their potential as scaffolds for novel anticancer therapeutics. Furthermore, their broad-spectrum antimicrobial activity presents opportunities for the development of new agents to combat infectious diseases. The structure-activity relationships, though complex, indicate that modifications to the substituents on the thiadiazole ring can significantly influence potency and selectivity. Further investigation into these derivatives is warranted to optimize their therapeutic potential and elucidate their precise mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. neliti.com [neliti.com]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caspase3 assay [assay-protocol.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold -Journal of Pharmacopuncture | Korea Science [koreascience.kr]
- 19. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. mpbio.com [mpbio.com]
- 26. benchchem.com [benchchem.com]
The Unexplored Anticancer Potential of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate Derivatives: A Comparative Look at Related Thiadiazole Compounds
While specific research on the in vitro cytotoxicity of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate derivatives against cancer cell lines is not extensively available in current scientific literature, the broader family of thiadiazole-containing compounds has attracted significant interest in medicinal chemistry for its diverse pharmacological activities, including potent anticancer properties. [1][2] This guide provides a comparative overview of the cytotoxic effects of various thiadiazole derivatives, offering insights into their potential as anticancer agents and a framework for future research into unexplored analogs like the this compound series.
The thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a versatile building block in the design of novel therapeutic agents.[1][2] Its derivatives have been shown to interfere with various cellular processes crucial for cancer cell proliferation and survival.[2]
Comparative Cytotoxicity of Thiadiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of a selection of thiadiazole derivatives against various human cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
Table 1: Cytotoxicity of 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120-160 | - |
| MDA-MB-231 (Breast) | 70-170 | - | |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120-160 | - |
| MDA-MB-231 (Breast) | 70-170 | - | |
| 5-(2,5-dimethoxy-phenyl)-2-benzyl-1,3,4-thiadiazole | HT-29 (Colon) | 68.28% inhibition | - |
| MDA-MB-231 (Breast) | 62.95% inhibition | - | |
| 5-(3-indolyl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole | PaCa2 (Pancreatic) | 1.5 | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | - |
| MCF-7 (Breast) | 23.29 | - |
Table 2: Cytotoxicity of 1,2,3-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference Compound |
| Combretastatin A-4 analog with 1,2,3-thiadiazole | HL-60 (Leukemia) | 13.4 - 86.6 | Combretastatin A-4 |
| HCT-116 (Colon) | 13.4 - 86.6 | Combretastatin A-4 | |
| HMEC-1 (Endothelial) | 13.4 - 86.6 | Combretastatin A-4 |
Experimental Protocols
The evaluation of the cytotoxic activity of these thiadiazole derivatives typically involves standardized in vitro assays. The most common of these is the MTT assay.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT dye into insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: General workflow of the MTT assay for evaluating cytotoxicity.
Potential Signaling Pathways
The anticancer effects of thiadiazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. While the precise mechanisms for many derivatives are still under investigation, a common pathway involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.
Caption: A simplified potential signaling pathway for apoptosis induction.
Conclusion and Future Directions
The existing body of research strongly suggests that the thiadiazole scaffold is a promising pharmacophore for the development of novel anticancer agents. The cytotoxic activity of these compounds is influenced by the nature and position of substituents on the thiadiazole ring. While data on this compound derivatives is currently lacking, the potent activities observed in structurally related 1,2,3-thiadiazole and 1,3,4-thiadiazole analogs warrant further investigation into this specific chemical space. Future studies should focus on the synthesis and comprehensive in vitro cytotoxic evaluation of these and other novel thiadiazole derivatives against a broad panel of cancer cell lines to elucidate their structure-activity relationships and identify lead compounds for further preclinical development.
References
The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of the Thiadiazole Ring in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thiadiazole ring and its bioisosteric replacements, supported by experimental data, detailed methodologies, and pathway visualizations to inform rational drug design.
The thiadiazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs. However, its metabolic liabilities and potential for off-target effects have driven the exploration of bioisosteric replacements to fine-tune the pharmacological properties of drug candidates. This guide provides a comparative analysis of the thiadiazole ring and its common bioisosteres, with a primary focus on the 1,3,4-oxadiazole ring, presenting quantitative data on biological activity and pharmacokinetics, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Physicochemical and Pharmacokinetic Profile: A Tale of Two Heterocycles
The substitution of a sulfur atom in the thiadiazole ring with an oxygen atom to form an oxadiazole ring, a classic bioisosteric replacement, can significantly alter a molecule's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The sulfur atom in the 1,3,4-thiadiazole ring generally imparts greater lipophilicity compared to the oxygen atom in the 1,3,4-oxadiazole ring.[1] This difference can affect membrane permeability and plasma protein binding.
Table 1: Comparative Physicochemical and Pharmacokinetic Parameters
| Parameter | Thiadiazole Derivative | Oxadiazole Bioisostere | Key Implications |
| Lipophilicity (LogP) | Generally Higher | Generally Lower | Higher lipophilicity may lead to better membrane permeability but could also result in increased metabolic clearance and potential for off-target hydrophobic interactions. |
| Aqueous Solubility | Generally Lower | Generally Higher | Improved solubility of oxadiazoles can be advantageous for formulation and bioavailability. |
| Metabolic Stability | Can be susceptible to oxidation of the sulfur atom. | Generally considered more metabolically stable. | Oxadiazole bioisosteres may offer improved half-life and reduced potential for reactive metabolite formation. |
| Plasma Half-life (t½) | Variable, dependent on overall molecular structure. | Often longer due to increased metabolic stability. | A longer half-life can allow for less frequent dosing. |
| Oral Bioavailability | Dependent on a balance of solubility and permeability. | Can be improved due to better solubility and metabolic stability. | Favorable ADME properties of oxadiazoles can lead to better oral absorption. |
Comparative Biological Activity: A Head-to-Head Analysis
The bioisosteric replacement of a thiadiazole with an oxadiazole can lead to nuanced differences in biological activity, including potency and selectivity. These differences are often target-dependent and influenced by the specific substitutions on the heterocyclic core.
Anticancer Activity
In the realm of oncology, both thiadiazole and oxadiazole scaffolds have been extensively explored as inhibitors of various kinases, such as VEGFR-2 and BRAF, which are critical in tumor angiogenesis and proliferation.
Table 2: Comparative Anticancer Activity (IC50 Values)
| Compound Series | Target | Thiadiazole Derivative (IC50, µM) | Oxadiazole Derivative (IC50, µM) | Reference |
| Benzothiazole Hybrids | VEGFR-2 | 0.071 (Compound 4f) | Not Reported | |
| Benzothiazole Hybrids | BRAF | 0.194 (Compound 4f) | Not Reported | |
| Substituted Phenyl Derivatives | MCF-7 (Breast Cancer) | 5.05 (Compound 4f) | Not Reported | |
| Substituted Phenyl Derivatives | HepG-2 (Liver Cancer) | 8.10 (Compound 4r) | Not Reported |
Note: Direct comparative IC50 values for identical scaffolds are not always available in a single study. The data presented is from studies focused on thiadiazole derivatives, highlighting their potency.
Antimicrobial Activity
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The choice of bioisostere can influence the potency against specific bacterial or fungal strains. In some reported cases, the presence of a chloro substituent on a phenyl ring attached to a thiadiazole enhanced antibacterial activity, while the corresponding oxadiazole analogs were less potent.[1]
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Series | Organism | Thiadiazole Derivative (MIC, µg/mL) | Oxadiazole Derivative (MIC, µg/mL) | Reference |
| Styryl Derivatives | Staphylococcus aureus | 6.25 | >100 | [1] |
| Styryl Derivatives | Escherichia coli | 12.5 | >100 | [1] |
| Alkenyl Derivatives | Candida albicans | 6.25 | 6.25 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general protocols for key experiments cited in the comparison of thiadiazole and its bioisosteres.
Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives
A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of an aromatic carboxylic acid with thiosemicarbazide.[3]
General Procedure:
-
A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and phosphorus oxychloride is stirred at room temperature.
-
Thiosemicarbazide (1 equivalent) is added to the mixture.
-
The reaction mixture is heated (typically at 80-90 °C) for a specified time (e.g., 1 hour).
-
After cooling, water is carefully added, and the mixture is refluxed for several hours.
-
The solution is then cooled and basified (e.g., with 50% sodium hydroxide solution) to a pH of 8 to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization.[3]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[4][5]
General Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (thiadiazole derivatives and their bioisosteres) and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, an MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[7]
General Procedure:
-
Bacterial or fungal cultures are revived in appropriate broth media.
-
Agar plates are prepared and inoculated with the microbial culture.
-
Wells are made in the agar, and a specific concentration of the test compounds is added to each well. A standard antibiotic is used as a positive control.
-
The plates are incubated under appropriate conditions (e.g., 37°C for bacteria).
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[7]
Signaling Pathway Visualizations
To better understand the mechanism of action of these compounds, particularly in cancer, it is essential to visualize the key signaling pathways they target.
Caption: VEGFR-2 signaling pathway initiated by VEGF binding, leading to cell proliferation and angiogenesis.
Caption: The RAS-RAF-MEK-ERK pathway, a key regulator of cell growth, and the point of inhibition by BRAF inhibitors.
Conclusion
The bioisosteric replacement of the thiadiazole ring is a powerful strategy in drug design to modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of a lead compound. While the 1,3,4-oxadiazole ring is a common and often effective replacement that can improve metabolic stability and solubility, the ideal bioisostere is context-dependent. The choice between a thiadiazole, oxadiazole, or another heterocyclic core should be guided by a thorough analysis of the target, the desired pharmacological profile, and empirical data from comparative studies. The data and protocols presented in this guide offer a framework for making more informed decisions in the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: A Comparative Guide
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, unambiguous structural validation is paramount. This guide provides a comparative analysis of the spectroscopic data for Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, contrasting it with its more commonly reported isomer, Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, will aid researchers, scientists, and drug development professionals in the structural elucidation and confirmation of these distinct thiadiazole isomers.
Spectroscopic Data Comparison
The following tables summarize the experimental spectroscopic data for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate and the expected characteristic data for this compound, based on known substituent effects and data from analogous compounds.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate[1] | 4.40-4.45 | Quartet | 7.1 | -OCH₂CH₃ |
| 1.34 | Triplet | 7.1 | -OCH₂CH₃ | |
| This compound | ~4.4 | Quartet | ~7.1 | -OCH₂CH₃ |
| ~1.4 | Triplet | ~7.1 | -OCH₂CH₃ |
Note: Expected values for this compound are estimated based on typical values for ethyl esters and the expected electronic environment of the 1,2,3-thiadiazole ring system. The absence of a proton on the thiadiazole ring simplifies the spectrum.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Expected Chemical Shift (δ, ppm) | Assignment |
| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | ~160-165 | C=O |
| ~150-155 | C2 (Thiadiazole) | |
| ~140-145 | C5 (Thiadiazole) | |
| ~62 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| This compound | ~160 | C=O |
| ~150 | C4 (Thiadiazole) | |
| ~125 | C5 (Thiadiazole) | |
| ~62 | -OCH₂CH₃ | |
| ~14 | -OCH₂CH₃ |
Note: Expected values for the 1,2,3-thiadiazole isomer are based on general knowledge of carbon chemical shifts in this ring system. The chemical shifts of the thiadiazole ring carbons are key differentiating features between the two isomers.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | ~1730-1750 | C=O stretch (ester) |
| ~1500-1600 | C=N stretch (ring) | |
| ~1200-1300 | C-O stretch (ester) | |
| ~1000-1100 | Ring vibrations | |
| This compound | ~1720-1740 | C=O stretch (ester) |
| ~1550-1650 | N=N stretch (ring) | |
| ~1200-1300 | C-O stretch (ester) | |
| ~900-1000 | Ring vibrations |
Note: The IR spectrum is expected to be dominated by the strong carbonyl stretch of the ester group. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can help distinguish between the isomers.
Table 4: Mass Spectrometry (MS) Data
| Compound | Expected m/z Values | Fragmentation Pattern |
| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | 236/238 [M]⁺, 208/210, 191/193, 163/165 | Loss of C₂H₄, loss of C₂H₅O, loss of Br |
| This compound | 236/238 [M]⁺, 208/210, 180/182, 127 | Loss of N₂, loss of C₂H₄, loss of N₂ and CO, loss of Br |
Note: The mass spectra of both isomers will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). A key differentiating fragmentation for the 1,2,3-thiadiazole isomer is the expected loss of a neutral nitrogen molecule (N₂).
Experimental Protocols
Synthesis of this compound (Hurd-Mori Synthesis)
A plausible synthetic route to this compound is the Hurd-Mori synthesis. This method involves the cyclization of a hydrazone derivative with thionyl chloride.
-
Formation of the Hydrazone: Ethyl 2-bromo-3-oxobutanoate is reacted with hydrazine hydrate in a suitable solvent like ethanol at room temperature to form the corresponding hydrazone.
-
Cyclization: The isolated hydrazone is then dissolved in a solvent such as dichloromethane or chloroform and cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise to the cooled solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by carefully adding water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation and differentiation of the two thiadiazole isomers.
Caption: Workflow for Spectroscopic Validation.
This guide provides a framework for the spectroscopic validation of this compound. By comparing the obtained experimental data with the expected values and the data of its isomer, researchers can confidently confirm the structure of their synthesized compound.
References
The Pivotal Role of Thiadiazole Derivatives in Drug Discovery: A Comparative Docking Analysis
A deep dive into the molecular interactions of thiadiazole-based compounds with key protein targets reveals their potential as potent therapeutic agents. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed protocols, to inform future drug development endeavors.
Thiadiazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational tool, plays a pivotal role in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.[1] This guide synthesizes findings from multiple comparative docking studies to provide researchers, scientists, and drug development professionals with a clear and objective comparison of various thiadiazole ligands.
Comparative Docking Performance of Thiadiazole Derivatives
Recent in silico studies have highlighted the significant potential of 1,3,4-thiadiazole derivatives against a range of biological targets. Docking scores, which predict the binding affinity between a ligand and a protein, consistently demonstrate favorable interactions for these compounds. A lower docking score generally indicates a more stable and favorable binding interaction. The following table summarizes the docking scores and key interactions of representative thiadiazole derivatives against various protein targets.
| Derivative Name/ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interactions | Reference |
| Compound 12 | Glypican-3 (GPC-3) | 4ACR (Homology Model) | -10.30 | Not explicitly detailed | Hydrogen bonding, pi-stacking | [3] |
| Compound 6b | Cyclin-Dependent Kinase 4 (CDK4) | Not Specified | -10.1 | Not explicitly detailed | Not explicitly detailed | [4] |
| Ligand 4 | E. coli Effector Protein | Not Specified | -9.5 | Not explicitly detailed | Hydrogen bonds, hydrophobic interactions | |
| Compound L3 | ADP-sugar pyrophosphatase (NUDT5) | Not Specified | -8.9 | Not explicitly detailed | Four hydrogen bonds | [5] |
| Compound 4h | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Not Specified | -10.8 | Not explicitly detailed | Not explicitly detailed | [6][7] |
| Compound 5150 | Myeloperoxidase (MPO) | Not Specified | -48.725 (ΔGbind) | ASP98, ASP94, THR100, GLU102 | Hydrogen bonds, hydrophobic interactions | [8] |
| Compound 3k | Dihydropteroate synthase (S. aureus) | 6CLV | Not Specified | Not explicitly detailed | Hydrogen bonding, hydrophobic interactions | [9] |
Experimental Protocols: A Look into the Methodology
The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. A representative workflow for docking 1,3,4-thiadiazole derivatives against a target protein involves the following key steps:
1. Protein Preparation: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1] Water molecules and co-ligands are often removed, polar hydrogens are added, and the protein structure is energy minimized using a suitable force field (e.g., OPLS-AA).[1]
2. Ligand Preparation: The 2D structures of the thiadiazole ligands are drawn using chemical drawing software and then converted to 3D structures.[1] The ligands are subsequently energy minimized to obtain a stable conformation.[1]
3. Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[1] The size and center of the grid are crucial parameters that can significantly influence the docking results.[1]
4. Molecular Docking: The prepared ligands are docked into the active site of the prepared protein using docking programs such as AutoDock, Glide, or MOE.[1] The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.[1] For instance, in one study, the MOE 2019.012 suite was used for all docking studies to suggest a plausible mechanism of action.[6]
5. Analysis of Results: The docking results are analyzed to identify the best-docked poses based on their binding energies and interaction patterns. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined in detail.
Visualizing the Process and Pathways
To better understand the workflow of molecular docking and the biological context of the protein targets, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular docking study, and biological evaluation and of new thiadiazole and thiazole derivatives incorporating isoindoline-1,3-dione moiety as anticancer and antimicrobial agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors - ProQuest [proquest.com]
- 9. Antimicrobial and Molecular Docking Studies of 1,3,4-Thiadiazole Tethered Sulfa-Azo Derivatives via Hydrazono-Methyl Bridge | Semantic Scholar [semanticscholar.org]
Efficacy of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate vs other halogenated heterocycles in synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of building blocks, halogenated heterocycles serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the synthetic efficacy of various halogenated heterocycles, with a focus on Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate and its structural isomers, alongside other commonly employed five- and six-membered ring systems. The data presented herein, collated from peer-reviewed literature, is intended to inform strategic decisions in synthetic route design and optimization.
The Role of the Halogen and Heterocyclic Core in Reactivity
The efficacy of a halogenated heterocycle in cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the heterocyclic ring. The reactivity trend for the halogens typically follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F[1]. Consequently, bromo- and iodo-heterocycles are the most frequently utilized substrates in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.
The position of the halogen on the ring and the nature of the heteroatoms also play a crucial role. Electron-deficient rings, such as thiadiazoles and pyridines, often exhibit enhanced reactivity in the oxidative addition step of the catalytic cycle. For instance, in dihalogenated systems, the site of initial reaction is often determined by the electronic environment, with positions alpha to a nitrogen atom or in more electron-deficient regions of the ring showing preferential reactivity[2].
Comparative Efficacy in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. The following table summarizes the performance of various brominated heterocycles in this reaction, providing a comparative view of their synthetic utility. While specific data for this compound is not extensively reported, data for its 1,2,4-thiadiazole isomer and other relevant heterocycles offer valuable insights.
| Halogenated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | RT | 24 | 75 (mono-arylated) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | >95 |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 75 |
| 4,7-Dibromo[2][3][4]selenadiazolo[3,4-c]pyridine | Arylboronic acid | NCP pincer palladacycle | - | - | - | - | High (mono-arylated) |
| 5-Bromophthalide | Phenylboronic acid | Pd(SPhos)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
Comparative Efficacy in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling provides a powerful means to synthesize aryl alkynes, which are key intermediates in drug discovery and materials science[1][5]. The reactivity of brominated heterocycles in this reaction is compared in the table below.
| Halogenated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(m-tolyl)oxazole | Terminal Alkyne | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 60 | - | High |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 80 | 12 | 85 |
| 3-Bromo-cyclopentane-1,2-dione (silyl enolate) | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 0.5 | 93 |
| Aryl Iodide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | - | RT | 1.5 | High |
Comparative Efficacy in Heck Cross-Coupling Reactions
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is a fundamental transformation in organic synthesis[1]. The following table presents data for the Heck coupling of various brominated heterocycles.
| Halogenated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoindazole | Styrene | Pd(OAc)₂/TBAB/NaBr | K₂CO₃ | Dioxane | 120 | 12 | 92 |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/NHC ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 |
| Aryl Bromide (general) | n-Butyl acrylate | Palladacycle/P(o-tol)₃ | NaOAc | DMF | 140 | 4 | 95 |
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of synthetic methodologies. Below are representative protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole[6]
A mixture of 5-bromo-1-ethyl-1H-indazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in dimethoxyethane (DME, 5 mL) is degassed with argon for 15 minutes. To this mixture, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol) is added, and the resulting suspension is heated at 80 °C for 2 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 4-Bromo-2,1,3-benzothiadiazole
To a solution of 4-bromo-2,1,3-benzothiadiazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous toluene (10 mL) are added triethylamine (2.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and copper(I) iodide (CuI, 0.1 mmol). The reaction mixture is stirred at 80 °C for 12 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel.
General Procedure for Heck Coupling of 3-Bromoindazoles[7]
A mixture of the 3-bromoindazole (1.0 mmol), the olefin (1.5 mmol), Pd(OAc)₂ (0.02 mmol), tetrabutylammonium bromide (TBAB, 0.1 mmol), NaBr (1.0 mmol), and K₂CO₃ (2.0 mmol) in dioxane (5 mL) is placed in a sealed tube. The reaction mixture is heated at 120 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
Synthetic Workflows and Pathways
Visualizing synthetic routes and reaction mechanisms is crucial for understanding complex chemical transformations. The following diagrams, rendered in DOT language, illustrate relevant synthetic workflows.
Synthesis of the 1,2,3-Thiadiazole Core via Hurd-Mori Reaction
The Hurd-Mori reaction is a classical method for the synthesis of the 1,2,3-thiadiazole ring system from hydrazones and thionyl chloride[6][7]. This approach provides a reliable route to precursors for subsequent functionalization.
Multi-step Continuous Flow Synthesis of Thiazolyl DHPMs
Continuous flow chemistry offers significant advantages in terms of reaction control, safety, and scalability. The following workflow illustrates a three-step continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones (DHPMs), commencing with a Hantzsch thiazole synthesis[2][3].
Synthetic Workflow for Axitinib via Heck and Migita Couplings
The synthesis of the kinase inhibitor Axitinib provides an excellent example of the sequential application of palladium-catalyzed cross-coupling reactions. A key step involves a chemoselective Heck reaction of a 3-bromoindazole derivative[8].
Conclusion
The selection of a halogenated heterocycle for a synthetic campaign requires careful consideration of its intrinsic reactivity, the desired cross-coupling reaction, and the availability of robust experimental protocols. While bromo- and iodo- derivatives of electron-deficient heterocycles generally exhibit high efficacy in palladium-catalyzed reactions, subtle differences in the heterocyclic core can lead to significant variations in yield and reaction conditions. This guide provides a comparative framework based on available literature data to assist researchers in navigating these choices. For the 1,2,3-thiadiazole scaffold, classical cyclization methods like the Hurd-Mori reaction remain a primary route to its core structure, from which further functionalization can be explored. The continued development of novel catalysts and reaction conditions will undoubtedly expand the synthetic utility of these and other valuable heterocyclic building blocks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate. While no officially validated method for this specific analyte has been published, this document outlines highly applicable techniques based on validated methods for structurally similar compounds, including brominated heterocyclic compounds and other thiadiazole derivatives. The primary recommended methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
Method Comparison
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the available instrumentation. Below is a comparison of the most relevant techniques.
| Feature | HPLC-UV | HPLC-MS/MS | Gas Chromatography (GC) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. | Separation based on volatility and polarity, detection often by mass spectrometry. |
| Selectivity | Moderate to good. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent. Highly selective due to mass-based detection. | Good to excellent, especially with MS detection. |
| Sensitivity | Typically in the µg/mL to high ng/mL range. | High, often in the pg/mL to low ng/mL range.[1] | Varies, can be very sensitive for volatile brominated compounds. |
| Sample Type | Drug substance, formulated products, in-vitro samples. | Biological matrices (plasma, urine), impurity profiling, trace analysis.[1] | Environmental and biological samples, requires analyte to be volatile or derivatized.[2] |
| Instrumentation | Widely available and cost-effective. | More specialized and higher cost. | Readily available, but may require derivatization for non-volatile analytes. |
| Typical LOD | 0.05 µg/mL (for a related thiadiazole)[2] | 50 pg/mL (for a related thiadiazole)[1] | 0.01 - 1.65 ng/g for brominated compounds in sediment.[2] |
| Typical LOQ | 0.1 µg/mL (for a related thiadiazole)[2] | 100 pg/mL (for a related thiadiazole)[1] | Not specified in similar terms. |
| Linearity (R²) | > 0.999 (for a related thiadiazole)[2] | > 0.999 (for a related thiadiazole)[1] | Not specified. |
Experimental Protocols
Detailed methodologies for the key recommended techniques are provided below. These protocols are based on validated methods for structurally analogous compounds and should serve as a strong starting point for method development and validation for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control, purity assessment, and quantification in non-complex matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions (based on a method for a 1,3,4-thiadiazole derivative)[2]:
-
Column: C8, 5 µm, 4.6 x 250 mm
-
Mobile Phase:
-
A: 0.03% Trifluoroacetic acid (TFA) in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a higher proportion of mobile phase A, and gradually increase the proportion of mobile phase B over approximately 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25-30 °C
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound. A wavelength of around 250 nm is a reasonable starting point based on related structures.[2]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
For high sensitivity and selectivity, especially in complex matrices such as biological fluids, HPLC coupled with tandem mass spectrometry (MS/MS) is the method of choice.
Instrumentation:
-
HPLC or UHPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (based on a method for a 1,3,4-thiadiazole derivative)[1]:
-
Column: C8, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.03% Trifluoroacetic acid in water
-
B: Acetonitrile
-
-
Elution: Isocratic or gradient elution can be optimized. For a related compound, an isocratic mobile phase of 65:35 (A:B) was used.[1]
-
Flow Rate: 0.2 mL/min[1]
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. The precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
Sample Preparation:
-
For Biological Samples: Protein precipitation with acetonitrile is a common first step. This can be followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup and concentration of the analyte.[1]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method for a pharmaceutical compound.
Caption: A flowchart illustrating the key stages of analytical method development, validation, and sample analysis.
Conclusion
The quantification of this compound can be reliably achieved using modern chromatographic techniques. For routine analysis in simpler matrices, HPLC-UV offers a robust and cost-effective solution. For trace-level quantification or analysis in complex biological matrices, the superior sensitivity and selectivity of HPLC-MS/MS make it the preferred method. The provided protocols and performance data for structurally related compounds offer a solid foundation for developing and validating a fit-for-purpose analytical method for this specific analyte.
References
A Head-to-Head Comparison of Suzuki Coupling Efficiency with Different Brominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] In the realm of pharmaceutical and materials science, the coupling of brominated heterocycles is of particular importance, as these structural motifs are ubiquitous in bioactive molecules and functional materials. However, the efficiency of the Suzuki coupling can vary significantly depending on the nature of the heterocyclic ring. This guide provides an objective comparison of the performance of various brominated heterocycles in the Suzuki coupling reaction, supported by experimental data to aid in reaction design and optimization.
Factors Influencing Reactivity
The reactivity of heteroaryl bromides in the Suzuki coupling is primarily governed by the rate-determining oxidative addition step to the palladium(0) catalyst. Several factors influence this crucial step:
-
Electronic Properties of the Heterocycle : Electron-deficient heterocyclic rings generally enhance the rate of oxidative addition. The presence of electron-withdrawing heteroatoms (like nitrogen in pyridine) can activate the C-Br bond towards the palladium catalyst. Conversely, electron-rich heterocycles, such as pyrroles and furans, can exhibit reduced reactivity.
-
Position of the Bromine Atom : The regiochemistry of the bromine substituent on the heterocyclic ring plays a critical role. For instance, 2-bromopyridine is often more reactive than 3- or 4-bromopyridine due to the influence of the adjacent nitrogen atom. Similarly, 2-bromothiophene is generally a more facile coupling partner than 3-bromothiophene.
-
Steric Hindrance : Steric bulk around the C-Br bond can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step and reducing overall reaction efficiency.
Quantitative Comparison of Suzuki Coupling Yields
The following table summarizes the yields of Suzuki coupling reactions for various brominated heterocycles with arylboronic acids under different reported conditions. It is important to note that a direct comparison of yields should be made with caution, as the reaction conditions are not identical across all examples. However, this data provides valuable insights into the relative reactivity of these substrates.
| Heteroaryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | J. Am. Chem. Soc. 2004, 126, 13028 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | J. Am. Chem. Soc. 2004, 126, 13028 |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 | Synlett 2005, 12, 1915 |
| 3-Bromothiophene | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 100 | 24 | 85 | Org. Lett. 2003, 5, 4235 |
| 2-Bromofuran | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DME/H₂O | 80 | 16 | 78 | Tetrahedron Lett. 2006, 47, 2459 |
| 5-Bromoindole (N-Boc) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 | [2] |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 94 | J. Org. Chem. 2007, 72, 5929 |
| 2-Bromopyrazine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-Amyl alcohol | 100 | 4 | 96 | [2] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a brominated heterocycle. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, the brominated heterocycle (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (if required, 2-10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) are added.[3] The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[3] Degassed solvent (e.g., a mixture of an organic solvent like dioxane, toluene, or THF with water) is then added via syringe. The reaction mixture is heated with vigorous stirring at a specified temperature (typically between 80-120 °C) and monitored by TLC or GC-MS until the starting material is consumed.[3] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Conclusion
The efficiency of the Suzuki-Miyaura coupling of brominated heterocycles is a multifactorial equation, with the electronic nature of the heterocyclic ring and the position of the bromine atom being paramount. Electron-deficient heterocycles like pyridines and pyrazines tend to be excellent coupling partners, often providing high yields. Five-membered electron-rich heterocycles such as furans and indoles can also be effectively coupled, although they may require carefully optimized conditions to achieve comparable efficiency. The provided data and protocols offer a solid foundation for researchers to navigate the nuances of these powerful transformations in their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is critical to ensure laboratory safety, protect personnel, and adhere to environmental regulations. This compound, as a halogenated thiadiazole derivative, must be treated as hazardous waste. The following procedures provide a step-by-step guide for its safe handling and disposal.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A fully buttoned lab coat is required.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1] Adherence to all national and local regulations is mandatory.
-
Waste Segregation:
-
As a brominated organic compound, this compound must be segregated as halogenated organic waste .[2][3]
-
Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs.[2][4]
-
Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[5]
-
-
Waste Collection and Containment:
-
Solid Waste: Collect any solid waste, including contaminated consumables like weighing boats, pipette tips, and wipes, in a dedicated and clearly labeled hazardous waste container with a secure lid.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof hazardous waste container for liquids.[1] Do not mix with other incompatible waste streams.[1][2]
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in an appropriate sharps container.
-
All waste containers must be in good condition, compatible with the chemical, and have a threaded cap that can be tightly sealed.
-
-
Labeling:
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment:
-
Cleanup:
-
Reporting: Report the spill to your institution's EHS department.[1]
Hazard and Disposal Summary
The following table summarizes the key hazard and disposal information for halogenated thiadiazole derivatives like this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Hazard Class | Halogenated Organic Compound, Thiadiazole Derivative | [2][3] |
| Potential Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [1] |
| Primary Disposal Route | Approved hazardous waste disposal service. | [1] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. Do not allow to enter sewers, surface, or ground water. | [6] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving the use of this compound. For handling and use in experiments, always refer to a comprehensive risk assessment and the specific Safety Data Sheet for the compound if available.
Disposal Workflow Diagram
Caption: Procedural flow for the proper management and disposal of this compound waste.
References
Personal protective equipment for handling Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks. The following procedures are based on best practices for handling similar brominated heterocyclic and thiadiazole compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[3] | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles[3] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for short-term use.[1] For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned.[3][5] | Protects skin and personal clothing from contamination.[3] |
| Full-Length Pants | --- | Covers the lower body to prevent skin exposure.[3] | |
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | With appropriate cartridges for organic vapors and particulates. | Required when handling the solid outside of a certified chemical fume hood or if there is a risk of generating significant dust.[1] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[1][3]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[6][7]
2. Standard Operating Procedures:
-
Preparation:
-
Weighing and Transfer:
-
Solution Preparation:
-
Slowly add the solid compound to the solvent to avoid splashing.[1]
-
Ensure the solution is well-mixed before use.
-
Clearly label all containers with the chemical name, concentration, date, and your initials.
-
-
Post-Handling Procedures:
Disposal Plan: Hazardous Waste Management
Chemical waste containing this compound must be treated as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.[3]
Table 2: Waste Disposal Procedures
| Waste Type | Collection and Segregation | Disposal |
| Solid Waste | Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[1][3] | Dispose of contents/container to an approved waste disposal plant. |
| Liquid Waste | Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[1][3] | Dispose of contents/container to an approved waste disposal plant. |
| Contaminated PPE | Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste stream.[3] | Follow institutional guidelines for the disposal of contaminated laboratory waste. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
